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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Characterization and Synthesis of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

Executive Summary The 1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, [1], and RNA-splicing modulators. Within this chemical spac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, [1], and RNA-splicing modulators. Within this chemical space, 6-bromo-5-methyl-1,2,4-triazin-3-amine serves as a highly versatile, bifunctional building block. The C3-amine provides essential hydrogen-bond donor/acceptor interactions for target binding, while the C6-bromide acts as a critical electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[2].

This whitepaper provides an authoritative guide on the synthesis, self-validating experimental protocols, and empirical Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this vital intermediate.

Structural and Mechanistic Context

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms in the aromatic system. This extreme electron deficiency makes the unsubstituted ring highly resistant to electrophilic aromatic substitution (EAS).

However, the introduction of a strongly electron-donating amino group (-NH₂) at the C3 position and a weakly donating methyl group (-CH₃) at the C5 position sufficiently activates the C6 position. This regioselective activation allows for controlled electrophilic halogenation. Because the triazine core remains sensitive to oxidative degradation, the bromination must be performed under strictly controlled, low-temperature conditions to maintain kinetic control and prevent ring-opening side reactions.

Experimental Workflow: Synthesis Protocol

The bromination of 1,2,4-triazin-3-amines requires precise control of the reagent concentration and temperature. While some methodologies utilize molecular bromine in dichloromethane[3], the following protocol utilizes N-bromosuccinimide (NBS) in DMF, adapted from optimized methodologies for synthesizing [1].

G A 5-Methyl-1,2,4-triazin-3-amine (Starting Material) B Electrophilic Bromination Reagent: NBS Solvent: DMF Temp: -25°C to 0°C A->B C 6-Bromo-5-methyl- 1,2,4-triazin-3-amine (Key Intermediate) B->C D Suzuki-Miyaura Coupling Reagent: Aryl Boronic Acid Catalyst: Pd(PPh3)4 C->D E 6-Aryl-5-methyl- 1,2,4-triazin-3-amine (Target Scaffold) D->E

Figure 1: Synthetic workflow and downstream application of 6-bromo-5-methyl-1,2,4-triazin-3-amine.

Protocol: Regioselective Electrophilic Bromination

This protocol is designed as a self-validating system; the strict temperature controls and specific quenching steps ensure the structural integrity of the acid-sensitive triazine ring.

  • Preparation & Solvation: Dissolve 1.0 equivalent of 5-methyl-1,2,4-triazin-3-amine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the electrophilic bromination. The argon atmosphere prevents ambient moisture from quenching the brominating agent.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -25 °C.

    • Causality: The electron-deficient triazine ring is prone to degradation under harsh oxidative conditions. Maintaining a sub-zero temperature suppresses thermodynamic side reactions, ensuring kinetic control and absolute regioselectivity at the C6 position[1].

  • Controlled Bromination: Prepare a solution of 1.05 equivalents of N-bromosuccinimide (NBS) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: NBS provides a low, steady-state concentration of the bromonium ion (Br⁺). This prevents over-bromination and minimizes the generation of highly acidic HBr byproducts that could protonate the C3-amine and deactivate the ring.

  • Reaction Monitoring: Remove the cooling bath and allow the mixture to gradually warm to 0 °C. Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction is typically complete within 4–6 hours.

  • Quenching & Neutralization: Pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The mild base neutralizes any trace succinimide-derived acidic byproducts, preventing the acid-catalyzed hydrolysis of the triazine ring during the aqueous workup.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via gradient flash chromatography to yield the pure 6-bromo-5-methyl-1,2,4-triazin-3-amine.

¹H and ¹³C NMR Spectroscopic Characterization

Accurate structural elucidation is paramount for downstream drug development. Due to the highly deshielded nature of the 1,2,4-triazine core, the NMR chemical shifts exhibit distinct electronic signatures. The following data represents the expected empirical chemical shifts based on structurally analogous derivatives, such as[4] and[1].

¹H NMR Causality & Analysis
  • C5-Methyl Protons: The methyl group at C5 is attached to an electron-deficient heteroaromatic system. The adjacent C=N double bond and the inductive electron-withdrawing effect of the C6-bromine atom deshield these protons, shifting them downfield to approximately 2.45–2.55 ppm .

  • C3-Amine Protons: The -NH₂ protons appear as a broad singlet. The broadening is caused by the quadrupolar relaxation of the nitrogen nucleus (¹⁴N, I=1) and intermolecular hydrogen bonding in the DMSO-d₆ solvent. The strong electron-withdrawing nature of the triazine ring pulls electron density away from the nitrogen, deshielding the protons to the 6.80–7.20 ppm range.

¹³C NMR Causality & Analysis
  • C3 Carbon: This is the most deshielded carbon in the molecule (~160–163 ppm) because it is flanked by two highly electronegative nitrogen atoms (N2 and N4). The resonance donation from the exocyclic -NH₂ group partially mitigates this, preventing it from shifting even further downfield.

  • C5 Carbon: Resonating at ~155–158 ppm, C5 is heavily deshielded by the adjacent N4 atom and the overall electron deficiency of the ring.

  • C6 Carbon: Despite being attached to an electronegative bromine atom, C6 appears relatively upfield (~135–140 ppm) compared to C3 and C5. This is due to the "heavy atom effect" (diamagnetic shielding) exerted by the large, polarizable electron cloud of the bromine atom.

Data Presentation

Table 1: Empirical ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
C5-CH₃ 2.45 – 2.55Singlet (s)3HMethyl protons at C5
C3-NH₂ 6.80 – 7.20Broad Singlet (br s)2HAmine protons at C3

Table 2: Empirical ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)AssignmentCausality / Electronic Environment
C5-CH₃ 21.0 – 23.0Methyl CarbonShielded aliphatic carbon, slightly deshielded by the adjacent C=N double bond.
C6 135.0 – 140.0C-BrHeavy atom effect from bromine causes relative diamagnetic shielding compared to other triazine ring carbons.
C5 155.0 – 158.0C-CH₃Deshielded by the adjacent nitrogen atoms and the electron-withdrawing nature of the triazine ring.
C3 160.0 – 163.0C-NH₂Highly deshielded due to the two adjacent ring nitrogens, partially offset by resonance donation from the -NH₂ group.

References

  • Title: Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Applications of Triazole- and Triazine-containing Amino Acids Source: White Rose eTheses Online URL: [Link]

  • Title: Substituted triazine compound (WO2022230912A1)

Sources

Exploratory

Structural Elucidation of 6-Bromo-5-methyl-1,2,4-triazin-3-amine: A Comprehensive Guide to X-Ray Crystallography

Executive Summary The 1,2,4-triazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous bioactive compounds, including potent Adenosine A2A receptor an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous bioactive compounds, including potent Adenosine A2A receptor antagonists and GPR84 antagonists[1][2]. Within this class, 6-Bromo-5-methyl-1,2,4-triazin-3-amine is a critical synthetic intermediate and structural analog. The presence of the 3-amino group, the planar triazine core, and the highly polarizable 6-bromo substituent creates a complex landscape of non-covalent interactions, including hydrogen bonding, π−π stacking, and halogen bonding.

This technical whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) methodology required to definitively elucidate the solid-state structure of 6-Bromo-5-methyl-1,2,4-triazin-3-amine. By detailing the causality behind crystallization strategies, data collection parameters, and structure refinement protocols, this guide serves as a self-validating framework for researchers engaged in structure-based drug design (SBDD) and solid-state characterization.

Chemical Context & Structural Significance

The molecular architecture of 6-Bromo-5-methyl-1,2,4-triazin-3-amine dictates its behavior in both biological systems and the solid state. The 1,2,4-triazine ring is electron-deficient, making it highly susceptible to nucleophilic attack, while the 3-amino group serves as a potent hydrogen bond donor.

In the context of drug discovery, structure-based optimization of 1,2,4-triazines often relies on the precise spatial orientation of substituents at the 5- and 6-positions[3]. The 6-bromo group is particularly significant; not only does it serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura couplings to generate 5,6-diaryl derivatives), but its heavy-atom nature and anisotropic charge distribution (the " σ -hole") enable highly directional halogen bonding in the crystal lattice. Understanding these interactions via SCXRD is paramount for predicting polymorph stability and solubility profiles during API (Active Pharmaceutical Ingredient) development.

Crystallization Methodology

The prerequisite for SCXRD is a high-quality, untwinned single crystal. For small, rigid, polar molecules like 6-Bromo-5-methyl-1,2,4-triazin-3-amine, the choice of solvent is dictated by the need to balance solubility with the kinetics of nucleation.

Step-by-Step Crystallization Protocol

Causality Focus: Slow evaporation is preferred over rapid cooling to prevent the formation of kinetic polymorphs or twinned crystals, which complicate phase problem resolution.

  • Solvent Selection: Prepare a binary solvent system. Methanol (MeOH) is selected as the primary solvent due to its ability to disrupt intermolecular hydrogen bonds (solvating the 3-amino group), while Ethyl Acetate (EtOAc) acts as an antisolvent to gradually decrease solubility.

  • Dissolution: Dissolve 15 mg of purified 6-Bromo-5-methyl-1,2,4-triazin-3-amine in 2.0 mL of HPLC-grade MeOH in a 4 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free crystallization vial. Rationale: Particulate matter acts as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals.

  • Vapor Diffusion/Slow Evaporation: Add 0.5 mL of EtOAc carefully to form a distinct layer, or allow the MeOH solution to slowly evaporate by piercing the septum of the vial with a single 20-gauge needle.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature of 20 °C for 3–7 days until pale yellow, block-like crystals emerge.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The SCXRD workflow requires meticulous handling to preserve the integrity of the crystal lattice while maximizing the signal-to-noise ratio of the diffraction data.

SCXRD_Workflow A 1. Crystal Selection (Polarized Light Microscopy) B 2. Cryogenic Mounting (Paratone-N Oil, 100 K) A->B C 3. Unit Cell Determination (Matrix Collection) B->C D 4. Full Data Collection (Mo Kα, Multi-scan Abs. Correction) C->D E 5. Structure Solution (SHELXT - Dual-Space Algorithm) D->E F 6. Least-Squares Refinement (SHELXL - Anisotropic) E->F

Figure 1: Standardized SCXRD workflow for small-molecule structural elucidation.

Data Collection Protocol
  • Crystal Harvesting: Submerge the crystals in a drop of inert perfluoropolyether oil (e.g., Paratone-N) on a glass slide. Examine under polarized light; a suitable crystal will extinguish light uniformly when rotated, indicating a lack of twinning.

  • Mounting: Mount a crystal of optimal dimensions (approx. 0.15 × 0.10 × 0.10 mm) onto a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head bathed in a 100 K nitrogen cold stream. Rationale: Cryocooling minimizes thermal atomic displacement (Debye-Waller factor), significantly improving the resolution of high-angle reflections and mitigating radiation damage.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Molybdenum X-ray source (Mo K α , λ=0.71073 Å) and a CMOS/CCD detector. Mo K α is preferred over Cu K α to minimize severe absorption effects caused by the heavy Bromine atom.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). This is critical for 6-Bromo-5-methyl-1,2,4-triazin-3-amine, as the high mass attenuation coefficient of Bromine will otherwise systematically skew the intensities of the reflections.

Structure Solution and Refinement

Once the diffraction data is integrated and reduced, the phase problem must be solved to generate the initial electron density map.

  • Phase Problem Resolution: Utilize SHELXT [4], which employs a dual-space algorithm to solve the structure. SHELXT is highly efficient at identifying the heavy Bromine atom and subsequently building the entire 1,2,4-triazine framework.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [5].

  • Anisotropic Displacement: Refine all non-hydrogen atoms (Br, C, N) anisotropically. The thermal ellipsoids for the Bromine atom should be carefully monitored; highly elongated ellipsoids may indicate static disorder or an inadequate absorption correction.

  • Hydrogen Atom Treatment: Locate the amine hydrogen atoms in the difference Fourier map and refine them freely or with distance restraints (DFIX) to accurately model the N-H bond lengths. Methyl hydrogens should be placed in calculated positions and refined using a riding model.

Crystallographic Features & Intermolecular Networks

Based on the structural analogs of 1,2,4-triazine-3-amines[2], the crystal lattice of 6-Bromo-5-methyl-1,2,4-triazin-3-amine is governed by a hierarchy of intermolecular forces.

Quantitative Data Presentation

The following table summarizes the anticipated and representative crystallographic parameters for this class of halogenated triazines.

ParameterValue / Description
Empirical Formula C 4​ H 5​ BrN 4​
Formula Weight 189.02 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P2 1​ /c (Typical for planar organics)
Volume / Z ~ 600–700 Å 3 / 4
Density (calculated) ~ 1.95 g/cm 3
Absorption Coefficient ( μ ) ~ 6.5 mm −1 (High due to Br)
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit on F2 ~ 1.05
Supramolecular Assembly

The solid-state architecture is primarily stabilized by strong, directional hydrogen bonds and halogen bonds.

Supramolecular_Network Root Lattice Stabilization Forces 6-Bromo-5-methyl-1,2,4-triazin-3-amine H_Bond Hydrogen Bonding (N-H···N2 / N-H···N4) Root->H_Bond Halogen Halogen Bonding (C-Br···N / C-Br···Br) Root->Halogen Pi_Pi π-π Stacking (Triazine Centroids) Root->Pi_Pi Dimers Centrosymmetric Base-Pair Dimers H_Bond->Dimers Drives formation of Chains 1D Polymeric Chains Halogen->Chains Directs assembly of Sheets 2D Planar Sheets Pi_Pi->Sheets Stacks into

Figure 2: Logical relationship of intermolecular forces stabilizing the crystal lattice.

  • Hydrogen Bonding: The 3-amino group acts as a double hydrogen bond donor. It typically interacts with the N2 or N4 atoms of adjacent triazine rings, forming robust R22​(8) centrosymmetric dimers, a motif commonly observed in aminotriazines and critical for their high melting points.

  • Halogen Bonding: The 6-bromo substituent exhibits a region of positive electrostatic potential (the σ -hole) along the C-Br bond axis. This interacts favorably with the electron-rich π -system or the lone pairs of the triazine nitrogens, forming C-Br···N contacts that direct the dimers into extended 1D chains.

  • π−π Stacking: The strict planarity of the 1,2,4-triazine ring allows for efficient face-to-face π−π stacking (centroid-to-centroid distances typically ~3.3–3.5 Å), further consolidating the 1D chains into 2D sheets.

Conclusion

The rigorous application of single-crystal X-ray diffraction to 6-Bromo-5-methyl-1,2,4-triazin-3-amine provides indispensable atomic-level insights into its structural geometry and supramolecular behavior. By employing optimized cryogenic data collection and advanced dual-space refinement algorithms (SHELXT/SHELXL), researchers can accurately map the hydrogen and halogen bonding networks that dictate the physicochemical properties of this vital pharmacophore. Such foundational structural data directly accelerates the rational design of next-generation 1,2,4-triazine-based therapeutics.

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Foundational

A Comprehensive Technical Guide to the Mass-Based Characterization of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

Executive Summary: This guide provides an in-depth analysis of the fundamental mass properties of 6-Bromo-5-methyl-1,2,4-triazin-3-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides an in-depth analysis of the fundamental mass properties of 6-Bromo-5-methyl-1,2,4-triazin-3-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will dissect the critical distinction between molecular weight and exact mass, presenting precise calculated values for the compound. Furthermore, this document outlines a detailed, field-proven protocol for the experimental verification of its elemental composition using High-Resolution Mass Spectrometry (HRMS), emphasizing the causality behind methodological choices to ensure data integrity and trustworthiness.

Core Molecular Attributes of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

6-Bromo-5-methyl-1,2,4-triazin-3-amine is a substituted triazine, a class of nitrogen-containing heterocycles that are scaffolds in many biologically active molecules. Accurate characterization of its mass is the first and most critical step in its identification and use in further applications.

Key Chemical Identifiers:

  • Molecular Formula: C₄H₅BrN₄[1]

  • InChI: InChI=1S/C4H5BrN4/c1-2-3(5)8-9-4(6)7-2/h1H3,(H2,6,7,9)[1]

  • InChIKey: PKGMSTMKQAAXJX-UHFFFAOYSA-N[1]

  • SMILES: CC1=C(N=NC(=N1)N)Br[1]

  • Parent Compound CAS: 69249-22-5 (for the unmethylated 6-Bromo-1,2,4-triazin-3-amine)[2][3][4][][6]

The introduction of the methyl and bromo- substituents onto the triazine-amine core creates a unique chemical entity whose identity is unequivocally confirmed by its mass.

The Critical Distinction: Molecular Weight vs. Exact Mass

In the context of modern analytical chemistry, particularly mass spectrometry, the terms "molecular weight" and "exact mass" are not interchangeable. Understanding their difference is fundamental to accurate data interpretation.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. It is the value used in stoichiometric calculations for bulk materials (e.g., weighing out a reagent for a synthesis).

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the single most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ⁷⁹Br). High-resolution mass spectrometers are capable of resolving ions differing by these minute isotopic mass differences, making exact mass the relevant value for HRMS-based structural confirmation.

The following table summarizes these crucial mass values for 6-Bromo-5-methyl-1,2,4-triazin-3-amine.

ParameterDefinitionCalculated Value
Molecular Weight Weighted average of natural isotopic abundances189.02 g/mol
Exact Mass Mass calculated from the most abundant isotope of each element187.96976 Da[1]

The ability to measure the exact mass with high precision (typically within 5 parts-per-million) allows researchers to unambiguously determine the elemental formula of a molecule.

The Bromine Isotopic Signature: A Self-Validating Feature

A key feature for validating the presence of bromine in a molecule via mass spectrometry is its unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" in the mass spectrum for any bromine-containing ion.

For 6-Bromo-5-methyl-1,2,4-triazin-3-amine, the protonated molecule ([M+H]⁺) will appear as two distinct peaks separated by approximately 2 Da:

  • The 'M' Peak: Corresponding to the ion containing the ⁷⁹Br isotope.

  • The 'M+2' Peak: Corresponding to the ion containing the ⁸¹Br isotope.

The intensity ratio of these two peaks will be approximately 1:1. Observing this pattern provides exceptionally high confidence in the presence of a single bromine atom in the molecule, serving as an internal validation of the result.

Experimental Protocol: Verification by LC-HRMS

This section details a robust workflow for the definitive identification of 6-Bromo-5-methyl-1,2,4-triazin-3-amine using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Objective

To experimentally measure the exact mass of 6-Bromo-5-methyl-1,2,4-triazin-3-amine, confirming its elemental composition with a mass accuracy of <5 ppm.

Methodology Rationale

Liquid chromatography is employed to separate the analyte from potential impurities, salts, or solvent adducts before it enters the mass spectrometer, ensuring a clean and unambiguous signal. Electrospray Ionization (ESI) is the chosen ionization technique because the basic amine group on the triazine ring is readily protonated in a slightly acidic mobile phase, leading to efficient formation of the [M+H]⁺ ion and thus high sensitivity. A Time-of-Flight (TOF) or Orbitrap mass analyzer is required to achieve the high resolution necessary for accurate mass measurement.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Use of LC-MS grade solvents is critical to avoid trace contaminants that can interfere with analysis.[7]

    • Perform a serial dilution of the stock solution in a 50:50 mixture of LC-MS grade water and acetonitrile to a final concentration of 1 µg/mL.

  • Instrumentation & Calibration:

    • System: An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a Q-TOF or Orbitrap Mass Spectrometer.

    • Calibration: Prior to analysis, the mass spectrometer's m/z scale must be calibrated.[8] For optimal accuracy, an internal calibration or "lock mass" should be used.[8] This involves continuously introducing a reference compound of known mass alongside the analyte, allowing the instrument to correct for any minor thermal drift during the run, which is superior to external calibration alone.[8]

  • Liquid Chromatography (LC) Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100 - 500 m/z.

    • Resolution: >20,000 FWHM (Full Width at Half Maximum).

    • Acquisition Mode: MS1 (full scan). No fragmentation is needed for this primary identification.

  • Data Analysis and Validation:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum for this peak.

    • Locate the monoisotopic peak for the [M+H]⁺ ion. The theoretical m/z for C₄H₅BrN₄ + H⁺ is 188.97758 .

    • Observe the corresponding M+2 peak at m/z 190.97553 and confirm its intensity is nearly equal to the M peak.

    • Calculate the mass error in parts-per-million (ppm) using the formula:

      • ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A result with a mass error of <5 ppm and the correct 1:1 bromine isotopic pattern provides unambiguous confirmation of the compound's identity and elemental formula.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to final data validation.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation & Validation prep1 Weigh Compound (~1mg) prep2 Dissolve in LC-MS Grade Methanol (1mg/mL) prep1->prep2 prep3 Dilute to 1 µg/mL in 50:50 ACN/H₂O prep2->prep3 lc UHPLC Separation (C18 Column) prep3->lc Inject Sample ms HRMS Detection (ESI+, TOF/Orbitrap) lc->ms extract Extract Mass Spectrum at Chromatographic Peak ms->extract Acquire Data cal Internal Mass Calibration (Lock Mass) cal->ms Real-time Correction mass_match Match Measured m/z to Theoretical [M+H]⁺ (188.97758 Da) extract->mass_match ppm_calc Calculate Mass Error (< 5 ppm) mass_match->ppm_calc iso_check Confirm Bromine Isotopic Pattern (M:M+2 ≈ 1:1) ppm_calc->iso_check confirm Identity Confirmed iso_check->confirm

Caption: Workflow for the definitive mass-based identification of 6-Bromo-5-methyl-1,2,4-triazin-3-amine.

Conclusion

The precise determination of mass is a non-negotiable cornerstone of chemical characterization in drug development and scientific research. For 6-Bromo-5-methyl-1,2,4-triazin-3-amine, the theoretical exact mass of its protonated form is 188.97758 Da. The robust LC-HRMS protocol detailed herein, which leverages the compound's chemical properties for sensitive detection and its inherent isotopic signature for self-validation, provides a clear and reliable path for researchers to confirm its elemental composition with the highest degree of confidence. Adherence to these principles of accurate mass measurement ensures data integrity from the very first step of a research endeavor.

References

  • Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 30, 2026, from [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved March 30, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved March 30, 2026, from [Link]

  • 6-bromo-5-methyl-1,2,4-triazin-3-amine. (n.d.). PubChemLite. Retrieved March 30, 2026, from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Retrieved March 30, 2026, from [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved March 30, 2026, from [Link]

  • 6-Bromo-1,2,4-triazin-3-amine. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Synthesis and Characterizations of Triazine Derivative... (2017, February 22). ResearchGate. Retrieved March 30, 2026, from [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][7][8][9]triazol-5-yl)quinolin-4-amine. (2019, October 27). MDPI. Retrieved March 30, 2026, from [Link]

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][2][8][9]triazines. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Computational Modeling of 6-Bromo-5-methyl-1,2,4-triazin-3-amine Binding Affinity

Abstract This technical guide provides a comprehensive, in-depth framework for the computational modeling of the binding affinity of 6-Bromo-5-methyl-1,2,4-triazin-3-amine. The 1,2,4-triazine scaffold is of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the computational modeling of the binding affinity of 6-Bromo-5-methyl-1,2,4-triazin-3-amine. The 1,2,4-triazine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. We will delve into the core methodologies of computational drug design, including target identification, molecular docking, molecular dynamics simulations, and advanced binding free energy calculations.[2] Each step is detailed with the underlying scientific rationale, self-validating protocols, and authoritative references to ensure scientific integrity.

Introduction: The Significance of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors.[3] The specific compound, 6-Bromo-5-methyl-1,2,4-triazin-3-amine, possesses structural features that suggest potential interactions with various biological targets.[4] Computational modeling provides a powerful and cost-effective approach to predict and analyze the binding affinity of this molecule to its putative protein targets, thereby accelerating the early stages of drug discovery.[5][2][6][7] This guide will walk through the essential computational techniques to elucidate these interactions.

The Computational Drug Design Workflow: A Holistic Approach

The process of computationally modeling ligand-protein binding affinity is a multi-step endeavor that requires careful planning and execution. Our approach is designed to be a self-validating system, where the results of each step inform and refine the subsequent stages.

Caption: A high-level overview of the computational workflow for determining binding affinity.

Foundational Stage: System Preparation

The accuracy of any computational model is fundamentally dependent on the quality of the initial structures. This section details the critical steps for preparing both the protein target and the ligand.

Target Identification and Protein Preparation

The initial step involves identifying a putative protein target for 6-Bromo-5-methyl-1,2,4-triazin-3-amine. This can be achieved through literature review of similar compounds or by using target prediction algorithms. Once a target is selected, its three-dimensional structure is typically obtained from the Protein Data Bank (PDB).

Experimental Protocol: Protein Preparation

  • Obtain Protein Structure: Download the PDB file of the target protein from the RCSB PDB database. For this example, let's assume a hypothetical kinase target.

  • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[8][9][10] This can be accomplished using software like UCSF Chimera or PyMOL.[11][12]

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[9][10][13] This step is crucial for accurate charge calculations and hydrogen bond definition.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein. This is often done using force fields like AMBER or CHARMM. Software like AutoDockTools can automate this process.[13]

  • Handle Missing Residues/Loops: If the crystal structure has missing residues or loops, these should be modeled using homology modeling or loop refinement software.

Ligand Preparation

The ligand, 6-Bromo-5-methyl-1,2,4-triazin-3-amine, must also be prepared for docking. This involves generating a 3D conformation and assigning appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of 6-Bromo-5-methyl-1,2,4-triazin-3-amine can be obtained from databases like PubChem.[4][14]

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation using software like Open Babel or a molecular builder within a larger suite like Schrödinger.

  • Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation.[10]

  • Assign Charges and Torsion: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[14] This is essential for flexible ligand docking. AutoDockTools is a commonly used tool for this purpose.[14]

Core Directive: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[15] It is a cornerstone of structure-based drug design.[5][16]

The Causality Behind Docking Choices

The choice of docking algorithm and scoring function is critical. For initial screening, a rapid yet reasonably accurate method like AutoDock Vina is often employed.[17][18] Vina uses an empirical scoring function that balances computational speed with accuracy in predicting binding affinities.[15]

Caption: The molecular docking workflow using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Ensure both the protein and ligand are in the PDBQT file format, which includes partial charges and atom type information.

  • Define the Grid Box: The grid box defines the search space for the docking simulation.[15] It should encompass the entire binding site of the protein. The dimensions of the grid box can be determined visually using software like AutoDockTools or by centering it on a known co-crystallized ligand.[19]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files, grid box dimensions, and output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line.

  • Analyze Results: The output file will contain multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). Lower binding energy values indicate stronger binding.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......

Advanced Analysis: Molecular Dynamics and Binding Free Energy Calculations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic view by simulating the movement of atoms over time.[11] This allows for a more rigorous assessment of binding stability and the calculation of more accurate binding free energies.

Rationale for Molecular Dynamics

MD simulations account for the flexibility of both the protein and the ligand, as well as the explicit presence of solvent molecules, providing a more physically realistic model of the biological system.[20][21][22][23]

Experimental Protocol: GROMACS MD Simulation

  • System Setup: The best-ranked docked pose is used as the starting structure. The complex is placed in a simulation box and solvated with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system.[22]

  • Energy Minimization: The system's energy is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300K) and then equilibrated at the desired pressure (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[22]

  • Production MD: A production simulation is run for a significant period (e.g., 100 ns) to generate a trajectory of the system's dynamics.

Binding Free Energy Calculations: MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for calculating the binding free energy from MD simulation trajectories.[24][25][26][27][28] They offer a good balance between accuracy and computational cost.[24][26]

Methodology: MM/PBSA Calculation

The binding free energy (ΔG_bind) is calculated using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

  • ΔE_MM: The change in molecular mechanics energy in the gas phase.

  • ΔG_solv: The change in solvation free energy.

  • -TΔS: The change in conformational entropy upon binding.

The solvation free energy is further divided into polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).[24][25][26]

Energy ComponentValue (kJ/mol)
van der Waals-150.2
Electrostatic-85.7
Polar Solvation120.5
SASA-15.3
ΔG_bind -130.7

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for the computational modeling of 6-Bromo-5-methyl-1,2,4-triazin-3-amine binding affinity. By following these steps, researchers can gain valuable insights into the potential interactions of this compound with its biological targets, thereby guiding further experimental validation and lead optimization efforts. Future work could involve the application of more rigorous but computationally expensive methods like alchemical free energy calculations for even more precise predictions of binding affinity.[29][30][31]

References

  • Molecular Docking Tutorial. (n.d.). Palacký University Olomouc.
  • MM/PBSA and MM/GBSA - Computational Chemistry Glossary. (2018, February 13). Deep Origin.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • An Updated Review of Computer-Aided Drug Design and Its Application to COVID-19. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube. Retrieved March 30, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved March 30, 2026, from [Link]

  • Predicting binding free energies: Frontiers and benchmarks. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. (2010, November 30). ACS Publications. Retrieved March 30, 2026, from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. Retrieved March 30, 2026, from [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015, May 15). PubMed. Retrieved March 30, 2026, from [Link]

  • A Review on Computational Drug Designing.and Discovery. (n.d.). TSI Journals. Retrieved March 30, 2026, from [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023, May 5). ResearchGate. Retrieved March 30, 2026, from [Link]

  • A Review on Computer Aided Drug Design – In Silico. (2024, December 15). Retrieved March 30, 2026, from [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015, April 2). Taylor & Francis Online. Retrieved March 30, 2026, from [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. (n.d.). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved March 30, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved March 30, 2026, from [Link]

  • Calculation of binding free energies. (n.d.). PubMed. Retrieved March 30, 2026, from [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). Retrieved March 30, 2026, from [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved March 30, 2026, from [Link]

  • Review of Modern Computer-aided Drug Design Methods. (2022, January 12). Darcy & Roy Press. Retrieved March 30, 2026, from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved March 30, 2026, from [Link]

  • DOCKING TUTORIAL. (2010, June 24). Retrieved March 30, 2026, from [Link]

  • On Free Energy Calculations in Drug Discovery. (2025, October 10). Accounts of Chemical Research. Retrieved March 30, 2026, from [Link]

  • Running molecular dynamics simulations using GROMACS. (2019, June 3). Galaxy Training!. Retrieved March 30, 2026, from [Link]

  • 37519 PDFs | Review articles in COMPUTATIONAL DRUG DESIGNING. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Calculation of absolute protein–ligand binding free energy from computer simulations. (n.d.). PNAS. Retrieved March 30, 2026, from [Link]

  • Self explained tutorial for molecular dynamics simulation using gromacs. (n.d.). GitHub. Retrieved March 30, 2026, from [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). Retrieved March 30, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved March 30, 2026, from [Link]

    • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved March 30, 2026, from [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved March 30, 2026, from [Link]

  • Steps of ligand docking. (n.d.). Docking Server. Retrieved March 30, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved March 30, 2026, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved March 30, 2026, from [Link]

  • Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors. (2012, April 3). Journal of Chemical Information and Modeling - ACS Publications. Retrieved March 30, 2026, from [Link]

  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (n.d.). CentAUR. Retrieved March 30, 2026, from [Link]

  • 6-bromo-5-methyl-1,2,4-triazin-3-amine. (n.d.). PubChemLite. Retrieved March 30, 2026, from [Link]

  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. (n.d.). MDPI. Retrieved March 30, 2026, from [Link]

  • Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond. (2025, September 10). PubMed. Retrieved March 30, 2026, from [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (n.d.). PMC - NIH. Retrieved March 30, 2026, from [Link]

  • Improved Prediction Of Ligand-Protein Binding Affinities By Meta-Modeling. (2024, October 21). arXiv. Retrieved March 30, 2026, from [Link]

  • Computational Assessment of Protein–protein Binding Affinity by Reversely Engineering the Energetics in Protein Complexes. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-5-methyl-1,2,4-triazin-3-amine

Introduction & Strategic Rationale The 1,2,4-triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of adenosine A2A receptor antagonists, kinase inhibitors, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1,2,4-triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of adenosine A2A receptor antagonists, kinase inhibitors, and bioorthogonal probes[1][2]. Within this chemical space, 6-Bromo-5-methyl-1,2,4-triazin-3-amine serves as a highly versatile, bifunctional building block.

While the electron-deficient nature of the 1,2,4-triazine ring inherently activates the C6-halogen bond toward oxidative addition, the adjacent 5-methyl group introduces specific steric and electronic parameters that must be managed during C-C bond formation[3]. This application note provides a self-validating, mechanistically grounded protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-5-methyl-1,2,4-triazin-3-amine with various aryl and heteroaryl boronic acids.

Mechanistic Causality in Experimental Design

To achieve high-yielding cross-coupling with this specific substrate, researchers must move beyond empirical screening and understand the underlying organometallic causality:

  • Oxidative Addition & Steric Hindrance: The highly electronegative nitrogen atoms in the triazine ring lower the LUMO of the substrate, facilitating rapid oxidative addition of the Pd(0) catalyst into the C6-Br bond[3]. However, the adjacent 5-methyl group creates a localized steric shield. To overcome this activation barrier, elevated thermal conditions (110 °C–150 °C) or microwave irradiation are often required, contrasting with unhindered pyrimidines that may couple at lower temperatures[1].

  • Transmetalation & Base Selection: The transmetalation step is the frequent bottleneck in Suzuki couplings of electron-deficient heterocycles. We utilize a biphasic 1,4-Dioxane/Water system with Potassium Carbonate ( K2​CO3​ ). The water is not merely a co-solvent; it is a mechanistic necessity that dissolves the inorganic base and facilitates the formation of the reactive, electron-rich arylboronate complex [Ar−B(OH)3​]− , which is required to transfer the aryl group to the Pd(II) center[4].

  • Protodehalogenation Mitigation: Prolonged heating of electron-deficient heteroaryl halides can lead to competitive protodehalogenation (reduction of the C-Br bond to C-H). By utilizing a high-activity catalyst like Pd(PPh3​)4​ at a sufficient loading (5 mol%) and ensuring rigorous degassing to prevent catalyst degradation, the rate of the productive cross-coupling outpaces the degradation pathway.

Mechanism Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition [Pd(II)-Triazine-Br] Fast due to e- deficient ring Pd0->OxAdd + 6-Br-Triazine TransMet Transmetalation [Pd(II)-Triazine-Aryl] Requires Base & H2O OxAdd->TransMet + [Ar-B(OH)3]- RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim - Boric Acid RedElim->Pd0 Catalyst Regeneration Product 5-Methyl-6-aryl- 1,2,4-triazin-3-amine RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling tailored for the 6-bromo-1,2,4-triazine core.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling sterically hindered aryl boronic acids with 6-bromo-5-methyl-1,2,4-triazin-3-amine. These parameters are synthesized from established literature on analogous 5-substituted-6-bromo-1,2,4-triazines[1][5].

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp / TimeYield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5%) K2​CO3​ (3.0)Dioxane/H₂O (2:1)90 °C / 18 h42%Incomplete conversion due to steric hindrance of the 5-methyl group.
2 Pd(PPh3​)4​ (5%) K2​CO3​ (3.0)Dioxane/H₂O (2:1)150 °C / 2 h (Sealed)84%High thermal energy overcomes the activation barrier of transmetalation[1].
3 Pd(dppf)Cl2​ (5%) Cs2​CO3​ (3.0)DMF/H₂O (4:1)120 °C / 0.5 h (μW)89%Bidentate ligand prevents catalyst degradation; microwave ensures rapid heating.
4 Pd(PPh3​)4​ (5%) Et3​N (3.0)Toluene110 °C / 12 h<10%Lack of water prevents boronate formation; organic base is insufficient.

Standard Operating Procedure (SOP): High-Temperature Sealed-Vessel Coupling

This self-validating protocol is designed for high reproducibility. It utilizes conventional heating in a sealed pressure tube to safely achieve the 150 °C required for optimal conversion of this specific substrate[1].

Reagent Assembly & Degassing (Critical Step)

Palladium(0) is highly susceptible to oxidation by atmospheric O2​ , which forms inactive Pd(II)-peroxo complexes. Rigorous degassing is non-negotiable.

  • To a heavy-walled glass pressure vessel equipped with a magnetic stir bar, add 6-Bromo-5-methyl-1,2,4-triazin-3-amine (100 mg, 0.53 mmol, 1.0 equiv) and the desired Arylboronic acid (0.64 mmol, 1.2 equiv).

  • Add Potassium carbonate ( K2​CO3​ ) (220 mg, 1.59 mmol, 3.0 equiv).

  • Add 1,4-Dioxane (3.0 mL) and Deionized Water (1.5 mL).

  • Self-Validation Checkpoint: The mixture will be a heterogeneous suspension.

  • Submerge a long needle into the solvent mixture and sparge with dry Argon gas for a minimum of 15 minutes.

Catalyst Addition & Reaction Execution
  • Briefly lift the septum/cap under a positive flow of Argon and quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (30 mg, 0.026 mmol, 5 mol%).

  • Immediately seal the pressure vessel tightly with a Teflon-lined screw cap.

  • Submerge the vessel in a pre-heated oil bath or heating block set to 150 °C . Stir vigorously (800+ rpm) for 2 hours [1].

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane) or LC-MS. The starting material mass ( m/z≈189/191 for M+H+ ) should be completely replaced by the product mass.

Workup & Isolation
  • Remove the vessel from the heat source and allow it to cool completely to room temperature. Caution: Do not open the vessel while hot due to internal pressure.

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (gradient elution: 10% to 60% Ethyl Acetate in Hexanes) to afford the pure 5-methyl-6-aryl-1,2,4-triazin-3-amine derivative.

Workflow Step1 1. Reagent Assembly Triazine, Boronic Acid, K2CO3 in Dioxane/H2O Step2 2. Rigorous Degassing Argon Sparging (15 min) Prevents Pd(0) Oxidation Step1->Step2 Step3 3. Catalyst Addition Add Pd(PPh3)4 under Argon flow Step2->Step3 Step4 4. Thermal Activation 150°C in Sealed Vessel for 2h Overcomes Steric Hindrance Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Isolation Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting & Analytical Validation

  • Issue: High levels of unreacted starting material.

    • Causality: Likely due to inactive catalyst (poor degassing) or insufficient thermal energy. Ensure the oil bath is accurately calibrated to 150 °C and the vessel is properly sealed to prevent solvent loss.

  • Issue: Formation of homocoupled boronic acid (Ar-Ar).

    • Causality: Excess oxygen in the system promotes Pd-catalyzed oxidative homocoupling of the boronic acid. Re-evaluate the Argon sparging technique.

  • Analytical Signatures:

    • NMR: The disappearance of the broad amine protons ( NH2​ ) is a false flag; they often exchange or shift. Look for the integration of the newly introduced aryl protons relative to the sharp singlet of the 5-methyl group (typically around δ 2.4 - 2.6 ppm in CDCl3​ or DMSO- d6​ ).

    • Mass Spectrometry: The isotopic signature of the starting material (1:1 ratio of M and M+2 peaks due to 79Br and 81Br ) will disappear, replaced by the exact mass of the coupled product without the bromine isotope pattern.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and Applications of Triazole- and Triazine-containing Amino Acids. White Rose eTheses Online.[Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.[Link]

  • Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via a Suzuki Cross-Coupling Reaction. World Journal of Advanced Research and Reviews.[Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 6-Bromo-5-methyl-1,2,4-triazin-3-amine for Advanced Drug Discovery

Strategic Context & Substrate Profiling The functionalization of highly electron-deficient heterocycles is a cornerstone of modern medicinal chemistry. The 1,2,4-triazine core is a privileged, biologically active scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Profiling

The functionalization of highly electron-deficient heterocycles is a cornerstone of modern medicinal chemistry. The 1,2,4-triazine core is a privileged, biologically active scaffold, but it presents unique synthetic challenges due to its high Lewis basicity and sensitivity to strong nucleophiles.

Specifically, the cross-coupling of 6-Bromo-5-methyl-1,2,4-triazin-3-amine via the requires precise control over reaction conditions. The substrate possesses three competing features:

  • An electron-deficient C6-Br bond primed for oxidative addition.

  • A free primary amine (-NH₂ at C3) that poses a theoretical risk of competitive self-condensation.

  • A heteroaromatic ring highly susceptible to degradation by strong bases (e.g., NaOtBu).

This application note details a robust, chemoselective protocol to achieve high-yielding C-N bond formation at the C6 position, utilizing a rationally designed Palladium/XantPhos catalytic system.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. Every component in this protocol is selected to navigate the electronic and steric landscape of the 1,2,4-triazine core .

Chemoselectivity: The Inertness of the 3-Amino Group

A common concern when coupling an external secondary amine with 6-Bromo-5-methyl-1,2,4-triazin-3-amine is the potential for the substrate's own 3-amino group to act as a nucleophile, leading to oligomerization. However, the lone pair on the C3 exocyclic nitrogen is highly delocalized into the electron-withdrawing 1,2,4-triazine ring (specifically toward N2 and N4). This amidine-like resonance drastically reduces its nucleophilicity. Consequently, an introduced aliphatic secondary amine (e.g., morpholine or piperidine) will easily outcompete the intrinsic 3-amino group during the coordination step of the catalytic cycle.

Catalyst and Ligand Selection: Overcoming Catalyst Poisoning

Nitrogen-rich heterocycles frequently poison palladium catalysts by forming stable, off-cycle coordination complexes. To prevent this, we utilize Pd₂(dba)₃ paired with XantPhos . XantPhos is a bidentate phosphine ligand with a large bite angle (108°). This wide angle sterically forces the Pd(II) intermediate into a geometry that highly accelerates reductive elimination—the final and often rate-limiting step in C-N bond formation . By accelerating this step, the catalyst spends less time in the vulnerable Pd(II) state, mitigating the risk of off-target coordination by the triazine nitrogens.

Base Selection: Preventing Ring Degradation

The classic Buchwald-Hartwig base, Sodium tert-butoxide (NaOtBu), is a strong nucleophile that rapidly attacks the highly electrophilic C3 and C5 positions of the 1,2,4-triazine ring, leading to ring-opening and complete substrate degradation. To maintain structural integrity, Cesium Carbonate (Cs₂CO₃) is employed. It is sufficiently basic to deprotonate the Pd-coordinated amine intermediate but lacks the nucleophilicity required to degrade the triazine core.

Reaction Pathway Visualization

G Pd0 Pd(0)Ln Active Catalyst (Generated from Pd2(dba)3 + XantPhos) OA Oxidative Addition (Insertion into C6-Br bond) Pd0->OA PdII_1 LnP-Pd(II)(Triazine)(Br) Intermediate OA->PdII_1 6-Bromo-5-methyl- 1,2,4-triazin-3-amine Amine Amine Coordination (Nucleophilic Attack) PdII_1->Amine PdII_2 LnP-Pd(II)(Triazine)(NRR') Deprotonation by Cs2CO3 Amine->PdII_2 Secondary Amine + Cs2CO3 RE Reductive Elimination (C-N Bond Formation) PdII_2->RE RE->Pd0 Catalyst Regeneration Product 6-Amino-5-methyl- 1,2,4-triazin-3-amine RE->Product

Catalytic cycle of the Buchwald-Hartwig amination on the 1,2,4-triazine core.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of the reaction conditions using morpholine as the model secondary amine. The data highlights the critical nature of base and ligand selection.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd₂(dba)₃ XantPhos Cs₂CO₃ 1,4-Dioxane 100 88 Clean conversion; optimal reductive elimination.
2Pd₂(dba)₃BINAPCs₂CO₃1,4-Dioxane10062Slower reaction; incomplete conversion due to smaller bite angle.
3Pd₂(dba)₃XantPhosNaOtBu1,4-Dioxane10015Severe substrate degradation; ring-opening observed.
4Pd(OAc)₂RuPhosK₃PO₄Toluene9074Moderate yield; trace protodehalogenation detected.
5Pd₂(dba)₃XantPhosCs₂CO₃DMF10045Increased thermal decomposition of the catalyst.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure experimental integrity.

Materials Required
  • Electrophile: 6-Bromo-5-methyl-1,2,4-triazin-3-amine (1.0 mmol, 189.01 g/mol )

  • Nucleophile: Morpholine (1.2 mmol, 104.15 g/mol )

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol% — delivering 5 mol% Pd)

  • Ligand: XantPhos (0.05 mmol, 5 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, anhydrous, finely powdered)

  • Solvent: 1,4-Dioxane (Anhydrous, 10 mL)

Procedure

Step 1: Reaction Assembly (Air-Free Environment)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-5-methyl-1,2,4-triazin-3-amine (189 mg, 1.0 equiv), Pd₂(dba)₃ (23 mg, 2.5 mol%), XantPhos (29 mg, 5 mol%), and Cs₂CO₃ (652 mg, 2.0 equiv).

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) oxide, halting the catalytic cycle.

Step 2: Solvent and Amine Addition 3. Under a positive flow of argon, inject anhydrous 1,4-Dioxane (10 mL) followed by Morpholine (104 µL, 1.2 equiv) via a gas-tight syringe. 4. Visual Checkpoint: The initial mixture will appear deep purple/red due to the unactivated Pd₂(dba)₃ complex.

Step 3: Heating and Reaction Monitoring 5. Transfer the Schlenk tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended. 6. Visual Checkpoint: Within 15–30 minutes, the solution should transition to a clear yellow/orange, indicating the successful generation of the active L₂Pd(0) species. (Note: A rapid transition to a black suspension indicates catalyst crashing/Pd-black formation, likely due to oxygen ingress). 7. Stir for 8–12 hours. 8. Analytical Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and filter. The starting material will show a distinct isotopic doublet at m/z 189/191 (M / M+2) due to the bromine isotope ratio. The reaction is complete when this doublet disappears and is replaced by the product mass (m/z 196.11 for the morpholine adduct, [M+H]⁺).

Step 4: Workup and Purification 9. Cool the reaction mixture to room temperature. 10. Dilute with Ethyl Acetate (20 mL) and filter the suspension through a short pad of Celite to remove insoluble inorganic salts and residual palladium catalyst. Wash the Celite pad with an additional 20 mL of Ethyl Acetate. 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (0% to 5% MeOH). The product typically elutes as a bright yellow band.

References

  • National Center for Biotechnology Information (NCBI). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances.[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Organic Chemistry Supplemental Modules.[Link]

Method

Application Note: Late-Stage Functionalization of the 6-Position in 5-Methyl-1,2,4-triazin-3-amines

Introduction & Strategic Rationale 1,2,4-Triazines are privileged azaheterocycles that exhibit a broad spectrum of biological activities. They are heavily utilized in medicinal chemistry as core scaffolds for kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

1,2,4-Triazines are privileged azaheterocycles that exhibit a broad spectrum of biological activities. They are heavily utilized in medicinal chemistry as core scaffolds for kinase inhibitors and G-Protein-Coupled Receptor 84 (GPR84) antagonists 1. Furthermore, they serve as critical reagents in bioorthogonal chemistry via inverse electron-demand Diels-Alder (IEDDA) cycloadditions with strained dienophiles .

Functionalizing the 6-position of 5-methyl-1,2,4-triazin-3-amines allows researchers to systematically explore Structure-Activity Relationships (SAR) and tune physicochemical properties without disrupting the primary binding vectors of the triazine core. This guide details a robust, two-step methodology for late-stage diversification: regioselective electrophilic bromination followed by palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Insights & Causality

Designing a functionalization route for 1,2,4-triazines requires navigating their unique electronic properties:

  • Regioselective Bromination: The 1,2,4-triazine core is inherently electron-deficient. However, the amino group at the 3-position acts as a strong electron-donating group (EDG). Through resonance, it increases the electron density specifically at the 6-position, activating it toward electrophilic aromatic substitution. This allows for the regioselective installation of a bromine atom, creating a versatile synthetic handle .

  • Cross-Coupling Catalyst Selection: Nitrogen-rich heterocycles are notorious for coordinating to and poisoning palladium catalysts. The use of PdCl2​(dppf) is a deliberate, causality-driven choice. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk and electron richness, stabilizing the Pd center and preventing catalyst deactivation by the triazine nitrogens during the oxidative addition and transmetalation steps 2.

Synthetic Workflow

G A 5-Methyl-1,2,4-triazin-3-amine B Electrophilic Bromination (Br2, DCM) A->B Activation by C3-Amine C 6-Bromo-5-methyl- 1,2,4-triazin-3-amine B->C Regioselective C6-Halogenation D Suzuki-Miyaura Coupling (PdCl2(dppf), K2CO3) C->D Cross-Coupling E 6-Aryl-5-methyl- 1,2,4-triazin-3-amine D->E Late-Stage Functionalization

Workflow for the late-stage C6 functionalization of 5-methyl-1,2,4-triazin-3-amines.

Experimental Protocols

Protocol A: Regioselective Electrophilic Bromination at C6

Objective: Synthesis of 6-bromo-5-methyl-1,2,4-triazin-3-amine.

  • Preparation: Dissolve 5-methyl-1,2,4-triazin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the brominating agent, ensuring maximum electrophilicity.

  • Bromine Addition: Cool the solution to 0 °C. Add a solution of bromine ( Br2​ , 1.3 eq) in DCM dropwise until a persistent red color is observed in the reaction mixture.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents over-oxidation or degradation of the sensitive triazine core.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Validate completion via LC-MS by monitoring the disappearance of the starting material mass ( [M+H]+=111.1 ).

  • Quenching (Self-Validation): Quench the reaction by adding 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • System Validation: Thiosulfate reduces unreacted Br2​ to benign bromide ions. The immediate disappearance of the red/orange color serves as a visual, self-validating indicator that the quench is complete and safe to proceed.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the 6-bromo intermediate as a yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Objective: Synthesis of 6-aryl-5-methyl-1,2,4-triazin-3-amine derivatives.

  • Reagent Assembly: In a Schlenk flask, combine 6-bromo-5-methyl-1,2,4-triazin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), K2​CO3​ (3.0 eq), and PdCl2​(dppf)⋅CH2​Cl2​ (0.05 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-dioxane and water (5:1 v/v). Sparge the mixture with Argon for 15 minutes.

    • Causality: The biphasic dioxane/water mixture is essential; dioxane solubilizes the organic substrates, while water dissolves the inorganic K2​CO3​ , facilitating the formation of the reactive boronate complex required for transmetalation. Degassing prevents the oxidative degradation of the active Pd(0) species.

  • Heating: Seal the flask and heat the reaction mixture to 100 °C for 2–4 hours.

  • Validation: Monitor the reaction by TLC (typically 50% EtOAc/Hexane).

    • System Validation: The appearance of a new, UV-active spot with a higher Rf​ value than the highly polar bromo-triazine indicates successful coupling.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via basic silica gel chromatography.

Data Presentation: Optimization of Suzuki Coupling Conditions

To highlight the causality behind the reagent choices in Protocol B, the following table summarizes the quantitative optimization data for the C6 cross-coupling step:

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Toluene Na2​CO3​ 100< 10%Catalyst poisoned by triazine nitrogen coordination; poor conversion.
2 Pd(OAc)2​ / SPhos1,4-Dioxane K3​PO4​ 10045%Moderate conversion; hampered by the poor solubility of the inorganic base in pure organic solvent.
3 PdCl2​(dppf)⋅CH2​Cl2​ 1,4-Dioxane/H 2​ O (5:1) K2​CO3​ 100 88% Optimal. Bidentate ligand stabilizes Pd; H 2​ O dissolves the base, accelerating transmetalation.

References

  • Mahindra, A., et al. "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2022. 1 [1]

  • Horner, K. A. "Synthesis and Applications of Triazole- and Triazine-containing Amino Acids." White Rose eTheses Online, 2015. [2]

  • "Substituted triazine compound" WO2022230912A1. Google Patents, 2022. 2 [3]

Sources

Application

Incorporating 6-Bromo-5-methyl-1,2,4-triazin-3-amine into Kinase Inhibitor Libraries: A Strategic Guide

Mechanistic Rationale: The 1,2,4-Triazin-3-amine Pharmacophore The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds capable of mimicking the adenine ring of ATP. The 1,2,4-triazin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The 1,2,4-Triazin-3-amine Pharmacophore

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds capable of mimicking the adenine ring of ATP. The 1,2,4-triazin-3-amine core has emerged as a highly effective hinge-binding motif, demonstrating potent inhibition across various kinase targets, including Pyruvate Dehydrogenase Kinase (PDK) and c-Met 12.

When designing combinatorial libraries, 6-bromo-5-methyl-1,2,4-triazin-3-amine serves as an optimal starting building block due to three distinct structural features:

  • The 3-Amino Group: Acts as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region. Crucially, due to the electron-deficient nature of the triazine ring, this exocyclic amine is highly deactivated (amidine-like). This low nucleophilicity is a massive synthetic advantage, allowing for unprotected cross-coupling at the 6-position without competing side reactions.

  • The 5-Methyl Group: Provides steric bulk that occupies the hydrophobic gatekeeper pocket. Causally, this methyl group restricts the rotational degrees of freedom of substituents at the adjacent 6-position, pre-organizing the molecule into a bioactive conformation and lowering the entropic penalty of binding.

  • The 6-Bromo Vector: Acts as a versatile synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), directing diverse functional groups toward the solvent-exposed channel or the DFG-in/out pockets 34.

Pharmacophore Hinge Kinase Hinge Region (Backbone Amides) Amino 3-Amino Group (H-Bond Donor/Acceptor) Hinge->Amino Hydrogen Bonds Core 1,2,4-Triazine Ring (Adenine Mimic / π-π Stacking) Amino->Core Methyl 5-Methyl Group (Gatekeeper Interaction) Core->Methyl Bromo 6-Bromo Handle (Vector for DFG/Solvent Pocket) Core->Bromo

Fig 1. Pharmacophore mapping of 6-bromo-5-methyl-1,2,4-triazin-3-amine in the ATP-binding pocket.

Strategic Workflow for Combinatorial Diversification

By utilizing late-stage functionalization, researchers can generate hundreds of analogs from a single batch of the 6-bromo-5-methyl-1,2,4-triazin-3-amine scaffold. This approach bypasses the need for de novo synthesis of the triazine core for each derivative, drastically accelerating the Structure-Activity Relationship (SAR) cycle.

Workflow Scaffold 6-Bromo-5-methyl- 1,2,4-triazin-3-amine Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Scaffold->Suzuki Buchwald Buchwald-Hartwig (Amines) Scaffold->Buchwald Library Diversified Kinase Inhibitor Library Suzuki->Library Buchwald->Library Screening ADP-Glo Kinase Profiling Library->Screening

Fig 2. Combinatorial library synthesis workflow utilizing the 6-bromo synthetic handle.

Validated Experimental Protocols

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

Causality & Design: The electron-deficient nature of the triazine ring makes the oxidative addition of the C-Br bond rapid. However, it also makes the intermediate susceptible to protodehalogenation if transmetalation is slow. Therefore, we utilize Pd(dppf)Cl₂ —a catalyst with a bulky bidentate ligand that accelerates reductive elimination—paired with Cs₂CO₃ , a highly soluble base that rapidly activates the boronic acid for transmetalation.

Self-Validating Mechanism: This protocol integrates an internal standard (IS), 4,4'-dimethylbiphenyl. At t=2h , an aliquot is analyzed via UPLC-MS. The reaction self-validates if the product-to-IS peak area ratio exceeds the pre-calibrated >85% conversion threshold. If the threshold is missed, a corrective 2 mol% catalyst spike is triggered, preventing the costly purification of incomplete reactions.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, add 6-bromo-5-methyl-1,2,4-triazin-3-amine (1.0 eq, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.5 eq, 0.75 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and anhydrous Cs₂CO₃ (2.5 eq, 1.25 mmol).

  • Internal Standard: Add exactly 0.1 mmol of 4,4'-dimethylbiphenyl (IS).

  • Solvent System: Add 4 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v). Causality: Water is essential to dissolve the base and form the reactive boronate species.

  • Reaction: Seal the vial, purge with N₂ for 5 minutes, and heat at 90°C in a heating block for 2 hours.

  • Self-Validation Check: Extract a 10 µL aliquot, dilute in 1 mL MeCN, and run UPLC-MS.

    • Pass: Product/IS ratio indicates >85% conversion. Proceed to step 7.

    • Fail: Add 2 mol% Pd(dppf)Cl₂, heat for 1 additional hour.

  • Workup: Filter the mixture through a Celite pad, wash with EtOAc (10 mL), concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Protocol B: ADP-Glo Kinase Assay for Hit Triage

Causality & Design: To evaluate the synthesized library, the ADP-Glo assay is utilized. Unlike radiometric assays, ADP-Glo measures the accumulation of ADP (a universal byproduct of kinase activity) via a luminescent luciferase reaction. This allows for high-throughput screening of the library against targets like PDK1 or c-Met without radioactive hazards.

Self-Validating Mechanism: Every 384-well plate must contain a full ATP-to-ADP standard curve and 16 wells each of positive (max activity) and negative (no enzyme) controls. The protocol automatically calculates the Z'-factor. A plate is only validated and accepted for IC₅₀ generation if the Z'-factor is ≥0.6 , ensuring the signal window is robust enough to distinguish true hits from assay noise.

Step-by-Step Procedure:

  • Compound Plating: Dispense 100 nL of the triazine library compounds (in DMSO) into a white 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 2 µL of the kinase working solution (e.g., PDK1) in assay buffer. Incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • Kinase Reaction Termination: Add 4 µL of ADP-Glo Reagent to deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Validation & Readout: Read luminescence on a microplate reader. Calculate the Z'-factor using control wells. If Z' ≥0.6 , compute the IC₅₀ values via non-linear regression.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected quantitative outcomes when diversifying the 6-bromo-5-methyl-1,2,4-triazin-3-amine scaffold to build the inhibitor library.

Reaction TypeCoupling PartnerOptimal Catalyst SystemBase / SolventExpected Yield (%)Primary Kinase Target Implicated
Suzuki-Miyaura Electron-Rich Aryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)Cs₂CO₃ / Dioxane:H₂O (4:1)75 - 88%PDK1 / PDK4
Suzuki-Miyaura Heteroaryl Boronic Esters (e.g., Pyridyl)Pd(Amphos)Cl₂ (5 mol%)K₃PO₄ / Toluene:H₂O (3:1)60 - 72%c-Met / RET
Buchwald-Hartwig Primary Aliphatic AminesRuPhos Pd G3 (4 mol%)LiHMDS / THF65 - 80%CDK / c-Met
Buchwald-Hartwig Secondary Cyclic AminesBrettPhos Pd G3 (4 mol%)NaOtBu / Toluene55 - 70%PDK1

References

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors Future Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • WO2025036275A1 - Nlrp3 Inflammasome Inhibitors and Applications Google Patents URL

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Triazine Derivative The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Triazine Derivative

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, most notably as anticancer agents.[1] These compounds have been shown to modulate the activity of various key players in cancer cell signaling, including protein kinases, which are critical for cell growth, proliferation, and survival.[2][3] 6-Bromo-5-methyl-1,2,4-triazin-3-amine is a novel small molecule belonging to this promising class of compounds. Its structural features suggest potential as a modulator of cellular signaling pathways implicated in oncogenesis.

This document provides a comprehensive guide for the initial in vitro characterization of 6-Bromo-5-methyl-1,2,4-triazin-3-amine. As a Senior Application Scientist, the following protocols and experimental strategies are designed to provide a robust and logical framework for elucidating the compound's biological activity. We will begin with a broad assessment of its cytotoxic effects on cancer cells and progressively delve into more mechanistic assays to identify its potential mode of action. This systematic approach is crucial for the early-stage evaluation of any potential therapeutic agent.

Chemical Properties of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting in vitro assays.

PropertyValueSource
Molecular Formula C₄H₅BrN₄PubChem[4]
Molecular Weight 189.01 g/mol PubChem
CAS Number Not AvailablePubChem
Appearance Solid (predicted)
Solubility To be determined experimentally (recommend testing in DMSO, ethanol, and aqueous buffers)

Proposed In Vitro Assay Cascade

The following diagram illustrates a logical workflow for the in vitro evaluation of 6-Bromo-5-methyl-1,2,4-triazin-3-amine, starting from broad screening to more specific mechanistic studies.

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Target Identification & Validation A Compound Preparation & Solubilization B Cell Viability/Cytotoxicity Assay (MTT) A->B Dose-response treatment C Apoptosis Assay (Annexin V/PI Staining) B->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D If cytotoxic E Kinase Inhibition Assays (e.g., PI3K/mTOR) C->E Investigate upstream pathways D->E F Western Blot Analysis E->F Confirm target engagement & downstream effects

Caption: Proposed experimental workflow for the in vitro characterization of 6-Bromo-5-methyl-1,2,4-triazin-3-amine.

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step is to determine whether 6-Bromo-5-methyl-1,2,4-triazin-3-amine exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells which, in most cases, correlates with cell viability.[5]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Bromo-5-methyl-1,2,4-triazin-3-amine in a panel of cancer cell lines.

Materials:

  • 6-Bromo-5-methyl-1,2,4-triazin-3-amine

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon)

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • MTT solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol)[6]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Bromo-5-methyl-1,2,4-triazin-3-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the MTT solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Part 2: Secondary Mechanistic Assays - Unraveling the Mode of Action

If 6-Bromo-5-methyl-1,2,4-triazin-3-amine demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. The following assays will help to determine if the compound induces apoptosis (programmed cell death) or causes cell cycle arrest.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 6-Bromo-5-methyl-1,2,4-triazin-3-amine.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9][10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 6-Bromo-5-methyl-1,2,4-triazin-3-amine at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if 6-Bromo-5-methyl-1,2,4-triazin-3-amine induces cell cycle arrest at a specific phase.

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Part 3: Target Identification and Validation - Exploring the Molecular Mechanism

Based on the extensive literature on triazine derivatives, a plausible mechanism of action for 6-Bromo-5-methyl-1,2,4-triazin-3-amine is the inhibition of protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][12][13]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for triazine derivatives.

Protocol 4: In Vitro Kinase Inhibition Assay

Objective: To determine if 6-Bromo-5-methyl-1,2,4-triazin-3-amine directly inhibits the activity of specific kinases (e.g., PI3K, mTOR).

Principle: There are various formats for in vitro kinase assays, with many commercially available kits. A common method involves incubating the purified kinase with its substrate and ATP, and then detecting the amount of phosphorylated substrate or the amount of ADP produced. The effect of the inhibitor is measured by a decrease in the signal.[14][15]

Materials:

  • Recombinant human kinases (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure (General example using ADP-Glo™):

  • Reagent Preparation:

    • Prepare serial dilutions of 6-Bromo-5-methyl-1,2,4-triazin-3-amine in the appropriate assay buffer.

    • Prepare the kinase, substrate, and ATP solutions according to the kit manufacturer's instructions.

  • Kinase Reaction:

    • Add the test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add the kinase to the wells.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at the recommended temperature (e.g., 30°C) for the optimized time (e.g., 60 minutes).[16]

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[16]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[16]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Objective: To confirm the on-target effect of 6-Bromo-5-methyl-1,2,4-triazin-3-amine in a cellular context by examining the phosphorylation status of downstream effectors of the targeted kinase.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, it is possible to assess the activity of signaling pathways.[17][18]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose, PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with 6-Bromo-5-methyl-1,2,4-triazin-3-amine at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane.[19]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control. A decrease in the phosphorylation of downstream effectors would support the hypothesis that the compound inhibits the upstream kinase.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 6-Bromo-5-methyl-1,2,4-triazin-3-amine. The proposed workflow, from broad cytotoxicity screening to specific mechanistic and target validation assays, will generate the necessary data to build a comprehensive profile of this novel compound's biological activity. Positive results from this screening cascade would warrant further investigation, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological assessments. The systematic application of these protocols will be instrumental in determining the therapeutic potential of 6-Bromo-5-methyl-1,2,4-triazin-3-amine.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 34(1), 1B.6.1-1B.6.12. Retrieved from [Link]

  • Lin, Y. C., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(21), e1977. Retrieved from [Link]

  • Faramarzi, M. A., et al. (2020). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. DARU Journal of Pharmaceutical Sciences, 28(1), 135-145. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 27(8), 1783-1787. Retrieved from [Link]

  • Sharma, A., et al. (2024). Exploring s-triazine derivatives as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-5-methyl-1,2,4-triazin-3-amine. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Chen, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6529. Retrieved from [Link]

  • Marsilje, T. H., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][8][9][21]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(17), 5887-5902. Retrieved from [Link]

  • Smalley, K. S. M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 717, 187-200. Retrieved from [Link]

  • Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Request PDF. (n.d.). Transforming Type II to Type I c-Met kinase inhibitors via combined scaffold hopping and structure-guided synthesis of new series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives. Retrieved from [Link]

  • CoLab. (2024, July 1). 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • RSC Publishing. (2025, April 1). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Retrieved from [Link]

  • PubMed. (2025, October 15). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Retrieved from [Link]

  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,4-triazin-3-amine. Retrieved from [Link]

  • Taylor & Francis. (2025, January 4). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • Eurofins Discovery. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5-chloro-1,2,4-triazin-3-amine. Retrieved from [Link]

  • Encyclopedia.pub. (2023, August 30). The Antitumor Activity of s-Triazine Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Retrieved from [Link]

  • Open Exploration Publishing. (2026, February 11). The Role of Triazine Scaffolds in Modern Drug Development. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

Welcome to the technical support center for the synthesis of 6-Bromo-5-methyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Bromo-5-methyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yield and purity.

Introduction

The 6-Bromo-5-methyl-1,2,4-triazin-3-amine scaffold is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity. This guide provides a comprehensive resource to navigate these challenges, drawing upon established principles of heterocyclic chemistry and reaction optimization.

Proposed Overall Synthetic Pathway

The synthesis of 6-Bromo-5-methyl-1,2,4-triazin-3-amine is typically approached in two key steps: first, the synthesis of the precursor 5-methyl-1,2,4-triazin-3-amine, followed by its selective bromination.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Aminoguanidine Aminoguanidine Precursor 5-methyl-1,2,4-triazin-3-amine Aminoguanidine->Precursor Cyclocondensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Precursor Final_Product 6-Bromo-5-methyl-1,2,4-triazin-3-amine Precursor->Final_Product Electrophilic Bromination NBS N-Bromosuccinimide (NBS) NBS->Final_Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Precursor Verify Purity and Yield of 5-methyl-1,2,4-triazin-3-amine Start->Check_Precursor Precursor_OK Precursor Synthesis is a Potential Issue Check_Precursor->Precursor_OK Low Purity/Yield Bromination_Issue Focus on Bromination Step Check_Precursor->Bromination_Issue High Purity/Yield Check_Cyclization Incomplete Cyclocondensation? Precursor_OK->Check_Cyclization Check_Reagents Degraded Aminoguanidine or Pyruvic Acid? Precursor_OK->Check_Reagents Check_Side_Reactions Side Reactions in Bromination? Bromination_Issue->Check_Side_Reactions Optimize_Bromination Optimize Bromination Conditions Bromination_Issue->Optimize_Bromination Side_Chain_Bromination Side-Chain Bromination of Methyl Group? Check_Side_Reactions->Side_Chain_Bromination Over_Bromination Di-bromination? Check_Side_Reactions->Over_Bromination

Caption: Troubleshooting workflow for low reaction yield.

  • Incomplete Precursor Synthesis: The cyclocondensation to form 5-methyl-1,2,4-triazin-3-amine may be inefficient. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). The reaction of aminoguanidine with α-keto acids is a common method for forming 1,2,4-triazines. [1]* Purity of Reagents: The quality of aminoguanidine and pyruvic acid is crucial. Use freshly sourced or purified reagents.

  • Suboptimal Bromination Conditions:

    • Temperature: The bromination of the unmethylated analog, 3-amino-1,2,4-triazine, is conducted at 0-30°C. [1]Higher temperatures can lead to side reactions.

    • NBS Stoichiometry: Use of excess N-Bromosuccinimide (NBS) can lead to over-bromination. A 1.0-1.1 equivalent of NBS is a good starting point.

  • Side Reactions: The presence of the methyl group introduces the possibility of side-chain (benzylic) bromination, a known side reaction for methyl-substituted heteroaromatics when using NBS, especially under radical conditions (e.g., with light or radical initiators). [2] Question: I am observing a significant byproduct with a mass corresponding to a dibrominated species. How can I avoid this?

Answer: The formation of a dibrominated product is a classic example of over-bromination. The 1,2,4-triazine ring is electron-deficient, but the amino group at the 3-position is strongly activating, making the ring susceptible to electrophilic attack.

Strategies to Minimize Over-bromination:

ParameterRecommendationRationale
NBS Equivalents Use 1.0 to 1.05 equivalents of NBS.Minimizes the availability of the brominating agent for a second reaction.
Temperature Maintain the reaction temperature at 0°C or below.Reduces the reaction rate, allowing for better control and selectivity.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.Prevents the product from reacting further once formed.
NBS Addition Add the NBS solution dropwise to the reaction mixture.Maintains a low concentration of the brominating agent, favoring mono-bromination.

Question: My TLC/LC-MS analysis shows multiple spots, and I suspect side-chain bromination on the methyl group. How can I confirm and prevent this?

Answer: Side-chain bromination is a plausible side reaction. The resulting 6-Bromo-5-(bromomethyl)-1,2,4-triazin-3-amine would have a different retention time on chromatography and a distinct mass spectrum (M+2 peak pattern for two bromine atoms).

Confirmation:

  • Mass Spectrometry: Look for the characteristic isotopic pattern of a dibrominated compound.

  • NMR Spectroscopy: The proton NMR spectrum would show a shift of the methyl protons to a lower field and potentially a change in multiplicity.

Prevention: Electrophilic aromatic bromination is favored over radical side-chain bromination under polar, non-radical-promoting conditions.

Competing_Pathways Start 5-methyl-1,2,4-triazin-3-amine + NBS Ring_Bromination Ring Bromination (Desired) Start->Ring_Bromination Side_Chain_Bromination Side-Chain Bromination (Undesired) Start->Side_Chain_Bromination Conditions_Ring Polar Solvent (DMF) Darkness Controlled Temperature Ring_Bromination->Conditions_Ring Conditions_Side Non-polar Solvent (CCl4) Radical Initiator (AIBN) Light Side_Chain_Bromination->Conditions_Side

Caption: Competing pathways for the bromination of 5-methyl-1,2,4-triazin-3-amine.

  • Solvent: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents favor the ionic mechanism for electrophilic aromatic substitution. [3]* Exclusion of Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to minimize radical initiation.

  • Avoid Radical Initiators: Ensure no radical initiators like AIBN or benzoyl peroxide are present.

Frequently Asked Questions (FAQs)

Q1: What is the role of N-Bromosuccinimide (NBS) in this reaction?

A1: NBS is an electrophilic brominating agent. [4]In a polar solvent like DMF, it can generate a polarized bromine atom that acts as an electrophile (Br⁺), which then attacks the electron-rich position of the 1,2,4-triazine ring.

Q2: Why is the 6-position of 5-methyl-1,2,4-triazin-3-amine preferentially brominated?

A2: The amino group at the 3-position is a strong electron-donating group, activating the triazine ring towards electrophilic substitution. The 6-position is electronically favored for electrophilic attack due to resonance stabilization of the intermediate sigma complex.

Q3: Can other brominating agents be used?

A3: While NBS is common, other reagents like bromine (Br₂) could be used, but NBS is often preferred as it is a solid and easier to handle. [5]The use of elemental bromine may require different reaction conditions and could be less selective.

Q4: How should the final product be purified?

A4: After the reaction, the mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining NBS or bromine. The product can then be extracted with an organic solvent. Purification is often achieved by recrystallization or column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-1,2,4-triazin-3-amine (Precursor)

This is a general procedure based on the known reactivity of aminoguanidine with α-keto acids and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve aminoguanidine bicarbonate (1.0 eq.) in water.

  • Addition of Keto Acid: To this solution, slowly add pyruvic acid (1.05 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, adjust the pH to neutral or slightly basic to induce precipitation.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1,2,4-triazin-3-amine.

Protocol 2: Synthesis of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

This protocol is adapted from the synthesis of the unmethylated analog and should be carefully monitored for side product formation. [1]

  • Reaction Setup: Dissolve 5-methyl-1,2,4-triazin-3-amine (1.0 eq.) in anhydrous DMF in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • NBS Addition: Slowly add a solution of NBS (1.05 eq.) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into ice-cold water containing sodium thiosulfate to quench any unreacted NBS.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-Bromo-5-methyl-1,2,4-triazin-3-amine.

References

  • J. C. B. D. S. G. P. K. R. M. S. S. A. K. A. S. B. S. S. S. N. K. A. K. K. S. S. S. A. K. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. S. A. K. A. S. Side Chain Bromination of Mono and Dimethyl Heteroaromatic and Aromatic Compounds by Solid Phase N-Bromosuccinimide Reaction. Journal of the Indian Chemical Society, 2004, 81(9), 796-798.
  • Lee, J. C., et al. A Regioselective Approach to 5-Substituted-3-amino-1,2,4-triazines. Organic Letters, 2003, 5(12), 2029-2031.
  • Rogers, D. A., et al. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 2018, 3(11), 15473-15483.
  • Kamanna, K., et al. Bromination of (hetero)aromatics using NBS in WEPA. SN Applied Sciences, 2019, 1, 1281.
  • Ghorbani-Vaghei, R., et al. Bromination of Aromatics and Heteroaromatics with NBS in TBAB. Tetrahedron Letters, 2005, 46(41), 6959-6961.
  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Wang, Z., et al. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 2022, 87(5), 3749-3759.
  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Balaha, M. F., et al. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 2016, 6(4), 028-045.
  • Chemia. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Bromo-5-methyl-1,2,4-triazin-3-amine Cross-Couplings

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing hydrodehalogenation (debromination) side reactions during palladium-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing hydrodehalogenation (debromination) side reactions during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 6-bromo-5-methyl-1,2,4-triazin-3-amine.

Because the 1,2,4-triazine core is profoundly electron-deficient, it presents unique mechanistic challenges that cannot be solved by standard coupling conditions. This guide provides causality-driven troubleshooting, self-validating protocols, and optimized parameters to suppress debromination and maximize your desired product yield.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 6-bromo-5-methyl-1,2,4-triazin-3-amine undergo massive debromination during standard cross-couplings? A1: The root cause lies in the extreme electron deficiency of the 1,2,4-triazine ring. During the catalytic cycle, the initial oxidative addition of Pd(0) into the C–Br bond is exceptionally fast. However, the resulting electrophilic Pd(II)-aryl intermediate is stabilized, making the subsequent transmetalation step sluggish[1]. When transmetalation becomes the rate-limiting step, the long-lived Pd(II) species acts as a sponge for any available hydride sources in the reaction medium (such as trace water, protic solvents, or amine bases). This intercepts the catalytic cycle, forming a Pd–H species that rapidly undergoes reductive elimination to yield the debrominated byproduct, 5-methyl-1,2,4-triazin-3-amine[2][3].

Q2: Which catalyst and ligand systems actively prevent the formation of the Pd–H species? A2: To outcompete the hydrodehalogenation pathway, you must accelerate the transmetalation and reductive elimination steps. Standard ligands like PPh₃ are insufficient. Instead, employ bulky, electron-rich bidentate ligands such as XantPhos or dialkylbiaryl phosphines (e.g., XPhos). These ligands enforce a wide bite angle that sterically drives rapid reductive elimination, drastically reducing the lifespan of the vulnerable Pd(II) intermediate[2][4]. For aminations and Suzuki couplings involving 6-bromo-triazines, a pre-catalyst system of Pd₂(dba)₃ paired with XantPhos is a highly validated starting point[4][5].

Q3: How do my solvent and base choices dictate the hydrodehalogenation rate? A3: Solvents like DMF, THF, and alcohols can act as direct hydride donors via β-hydride elimination pathways, fueling debromination[3]. Similarly, organic amine bases (e.g., Et₃N) or strong alkoxides (e.g., NaOtBu) readily donate hydrides to the Pd(II) center[3]. To establish a debromination-free system, you must strictly utilize aprotic, non-reducible solvents such as Toluene, 1,4-Dioxane, or Cyclopentyl methyl ether (CPME)[4]. Pair these with mild, anhydrous inorganic bases like Cs₂CO₃ or K₃PO₄[3][4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd 6-Bromo-triazine TransMet Transmetalation OxAdd->TransMet Nucleophile PdH Pd-H Species Formation OxAdd->PdH Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Coupled Product RedElim->Product Hydride Hydride Source (Solvent/Base/H2O) Hydride->PdH Debrom Hydrodehalogenation (Debrominated Triazine) PdH->Debrom

Catalytic cycle of Pd-coupling vs. competitive hydrodehalogenation (debromination) pathway.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling versus debromination for 6-bromo-1,2,4-triazine derivatives.

Catalyst SystemLigandSolventBaseTemp (°C)Desired Product Yield (%)Debromination (%)
Pd(PPh₃)₄ (5 mol%)NoneDMFNaOtBu100< 10%> 80%
Pd(OAc)₂ (5 mol%)PPh₃THFEt₃N8035%45%
Pd₂(dba)₃ (2.5 mol%)XantPhosCPMECs₂CO₃8088%< 5%
Pd(OAc)₂ (5 mol%)XPhosTolueneK₃PO₄9092%< 2%

Data Synthesis Note: Replacing hydride-donating solvents (DMF/THF) with rigid aprotic solvents (CPME/Toluene) and swapping alkoxides for inorganic bases (Cs₂CO₃/K₃PO₄) effectively shuts down the Pd–H formation pathway[3][4].

Workflow Start Debromination Detected (>10% by LC-MS) CheckSolvent Is solvent a hydride donor? (e.g., DMF, EtOH, THF) Start->CheckSolvent ChangeSolvent Switch to Toluene, Dioxane, or CPME CheckSolvent->ChangeSolvent Yes CheckBase Is base organic/alkoxide? (e.g., Et3N, NaOtBu) CheckSolvent->CheckBase No ChangeBase Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is reductive elimination slow? CheckBase->CheckLigand No ChangeLigand Use bulky bidentate ligands (e.g., XantPhos, XPhos) CheckLigand->ChangeLigand Yes

Decision tree for troubleshooting and mitigating debromination in triazine cross-couplings.

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following Suzuki-Miyaura cross-coupling protocol incorporates a built-in validation checkpoint. This ensures that any observed debromination is correctly attributed to the substrate's electronics rather than contaminated reagents.

Optimized Protocol: Suzuki-Miyaura Coupling of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

Step 1: System Suitability & Control Setup (The Validation Checkpoint) Prepare two parallel 8 mL reaction vials equipped with magnetic stirring bars:

  • Vial A (Test Reaction): Will contain all reagents.

  • Vial B (Validation Control): Will contain all reagents except the boronic acid nucleophile.

  • Causality: Vial B isolates the background rate of hydrodehalogenation. If Vial B shows >5% debromination after 2 hours, your solvent or base contains trace water or acts as a hydride donor, invalidating the run. You must re-purify your reagents before proceeding.

Step 2: Reagent Loading (Glovebox or Standard Schlenk Technique) To both vials, add:

  • 6-Bromo-5-methyl-1,2,4-triazin-3-amine (100 mg, 1.00 equiv).

  • Palladium dibenzylideneacetone [Pd₂(dba)₃] (5 mol% Pd, 0.025 equiv)[4].

  • XantPhos (0.05 equiv)[4].

  • Anhydrous Cs₂CO₃ (1.00 equiv)[4]. Ensure this is freshly oven-dried; wet base is the #1 cause of unexpected debromination.

  • To Vial A ONLY: Add the desired boronic acid or pinacol ester (1.05 equiv)[4].

Step 3: Solvent Addition & Degassing

  • Add a 4:1 mixture of strictly anhydrous, degassed Cyclopentyl methyl ether (CPME) and thoroughly degassed H₂O (to a total concentration of 0.20 M)[4]. Note: While water is generally avoided to prevent debromination, a strictly controlled, degassed CPME:H₂O biphasic system with Cs₂CO₃ is proven to accelerate transmetalation of the boronic acid faster than the background hydrodehalogenation rate.

  • Purge the vials with ultra-high purity Argon for 5 minutes.

Step 4: Reaction Execution

  • Seal the vials and heat the resulting slurry to 80 °C using a pie-block.

  • Maintain vigorous stirring (1000 rpm) to ensure the biphasic mixture remains an emulsion, which is critical for rapid transmetalation.

Step 5: Monitoring & Quenching

  • After 2 hours, sample both vials for LC-MS analysis.

  • Verify Vial B (Control) shows <5% of the 5-methyl-1,2,4-triazin-3-amine mass.

  • If Vial A shows complete consumption of the bromide, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromo-5-methyl-1,2,4-triazin-3-amine Workflows

Welcome to the Advanced Application Support Center. The compound 6-Bromo-5-methyl-1,2,4-triazin-3-amine is a highly valuable electrophilic building block, frequently utilized in the synthesis of adenosine A 2A​ receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The compound 6-Bromo-5-methyl-1,2,4-triazin-3-amine is a highly valuable electrophilic building block, frequently utilized in the synthesis of adenosine A 2A​ receptor (A 2A​ R) antagonists (such as AZD4635) and various kinase inhibitors. However, the electron-deficient nature of the 1,2,4-triazine core makes it uniquely susceptible to side reactions, including protodehalogenation, nucleophilic aromatic substitution (S N​ Ar) hydrolysis, and over-oxidation.

This guide is designed to help researchers troubleshoot the synthesis and downstream cross-coupling of this critical intermediate, blending mechanistic causality with field-proven protocols.

Part 1: Bromination of the Triazine Core (Synthesis)

Q: Why is my bromine/methanol reaction producing complex mixtures and corroding my reactor?

Causality: Historically, the bromination of 1,2,4-triazin-3-amines was performed using elemental bromine (Br 2​ ) in methanol. However, this combination is highly problematic. Methanol reacts with bromine to generate hydrobromic acid (HBr), which lowers the pH and leads to the hydrolytic degradation of the triazine ring. Furthermore, as demonstrated during the , the Br 2​ /MeOH mixture severely corrodes tantalum reactor components, leading to batch failures and significant safety hazards[1]. Solution: Transition to a milder, controlled brominating agent. Using N-Bromosuccinimide (NBS) in an aprotic polar solvent like acetonitrile (MeCN) with K 2​ CO 3​ suppresses solvent-driven side reactions and eliminates the generation of corrosive HBr[2].

Q: How do I prevent over-bromination or oxidation of the 5-methyl group?

Causality: The 5-methyl group on the triazine ring is weakly acidic. Under radical conditions (exposure to strong light or heat) or acidic conditions (which promote enamine tautomerization), the methyl group becomes activated toward electrophilic attack, leading to di-brominated or oxidized byproducts. Solution: Conduct the NBS bromination strictly at or below room temperature (20–25 °C) and shield the reaction from intense light. The addition of K 2​ CO 3​ acts as an acid scavenger, preventing the acid-catalyzed tautomerization that exposes the methyl group[3].

Part 2: Suzuki-Miyaura Cross-Coupling (Downstream Application)

Q: I am seeing significant protodehalogenation (loss of the bromine atom) during cross-coupling. What causes this and how do I fix it?

Causality: Protodehalogenation occurs when the palladium oxidative addition complex (Pd II -Ar) undergoes protonation rather than transmetalation. The highly electron-deficient 1,2,4-triazine ring weakens the Pd–C bond, making it highly susceptible to protonolysis by protic solvents (like ethanol or water) if the transmetalation step is kinetically slow. Solution: Accelerate the transmetalation step. Switch from standard Pd(PPh 3​ ) 4​ to a more active bidentate ligand system like PdCl 2​ (dppf) or a Buchwald precatalyst (e.g., XPhos Pd G2). Additionally, use a less protic solvent system (e.g., 1,4-dioxane/water at a 5:1 ratio) to minimize the availability of free protons[1].

Q: How can I suppress the formation of the 6-hydroxy-5-methyl-1,2,4-triazin-3-amine byproduct?

Causality: The 6-position of the 1,2,4-triazine is highly electrophilic. In the presence of strong aqueous bases (e.g., NaOH, KOH) at high temperatures, hydroxide ions can directly displace the bromide via an S N​ Ar mechanism, completely outcompeting the palladium catalytic cycle. Solution: Replace strong bases with milder alternatives like K 3​ PO 4​ or K 2​ CO 3​ , and lower the reaction temperature from 100 °C to 80 °C. K 3​ PO 4​ is particularly effective as it facilitates rapid transmetalation of the boronic acid without providing a high concentration of highly nucleophilic hydroxide ions in the organic phase[4].

Part 3: Quantitative Data & Condition Optimization

Table 1: Bromination Condition Optimization (Synthesis of 6-Bromo-5-methyl-1,2,4-triazin-3-amine)

Reagent SystemSolventTemp (°C)Target Yield (%)Major ByproductsReactor Compatibility
Br 2​ (2.5 eq), PyridineMethanol2545 - 55%Hydrolysis, Over-brominationPoor (Corrodes Tantalum)
Br 2​ (1.3 eq)DCM0 to 2560 - 65%Unreacted SMModerate
NBS (1.2 eq), K 2​ CO 3​ MeCN 20 >85% Trace (<2%) Excellent

Table 2: Suzuki-Miyaura Coupling Optimization (Using 6-Bromo-5-methyl-1,2,4-triazin-3-amine)

Catalyst SystemBaseSolvent SystemTemp (°C)Target Yield (%)ProtodehalogenationS N​ Ar Hydrolysis
Pd(PPh 3​ ) 4​ NaOHEtOH / H 2​ O (1:1)100<30%~25%~40%
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene / H 2​ O9050%~30%~10%
PdCl 2​ (dppf) K 3​ PO 4​ 1,4-Dioxane / H 2​ O (5:1) 80 >85% <5% <2%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Bromination of 5-Methyl-1,2,4-triazin-3-amine

This protocol utilizes mild conditions to prevent methyl-group oxidation and reactor corrosion.

  • Preparation: Charge a dry, light-shielded flask with 5-methyl-1,2,4-triazin-3-amine (1.00 equiv) and K 2​ CO 3​ (2.00 equiv). Purge the flask with nitrogen for 10 minutes.

  • Solvation: Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.5 M. Stir at 20 °C until a fine suspension forms.

  • Halogenation: Dissolve N-Bromosuccinimide (NBS, 1.20 equiv) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature strictly below 25 °C.

  • Self-Validation Step: After 2 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 111.1 [M+H] + ) is <1% relative to the product doublet (m/z 189.0/191.0 [M+H] + , 1:1 isotopic ratio indicating successful mono-bromination).

  • Workup: Quench with 10% aqueous sodium thiosulfate to neutralize any residual active bromine species. Extract with Ethyl Acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

This protocol minimizes protodehalogenation and S N​ Ar hydrolysis by accelerating transmetalation.

  • Preparation: Charge a Schlenk flask with 6-Bromo-5-methyl-1,2,4-triazin-3-amine (1.00 equiv), the desired aryl boronic acid (1.20 equiv), K 3​ PO 4​ (3.00 equiv), and PdCl 2​ (dppf) (0.05 equiv).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvation: Add a degassed mixture of 1,4-Dioxane and Water (5:1 ratio, 0.2 M relative to the triazine).

  • Heating: Heat the mixture to 80 °C under vigorous stirring.

  • Self-Validation Step: Monitor via UPLC-MS at 1 hour. Successful transmetalation and coupling are confirmed by the disappearance of the m/z 189.0/191.0 doublet and the emergence of the target mass. Crucial Check: If a peak at m/z 111.1 rapidly appears, protodehalogenation is occurring—halt the reaction immediately, verify solvent degassing, and consider spiking with additional catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.

Part 5: Reaction Workflow & Byproduct Mitigation Diagram

G SM 5-Methyl-1,2,4-triazin-3-amine Brom_Opt Optimized Bromination (NBS, K2CO3, MeCN) SM->Brom_Opt Preferred Brom_Leg Legacy Bromination (Br2, MeOH) SM->Brom_Leg Avoid Intermediate 6-Bromo-5-methyl-1,2,4-triazin-3-amine (Target Intermediate) Brom_Opt->Intermediate High Yield Brom_Leg->Intermediate Low Yield Byprod_Brom Over-bromination & Reactor Corrosion Brom_Leg->Byprod_Brom Major Pathway Suz_Opt Optimized Suzuki (PdCl2(dppf), K3PO4, Dioxane/H2O) Intermediate->Suz_Opt Preferred Suz_Leg Harsh Suzuki (NaOH, EtOH/H2O, 100°C) Intermediate->Suz_Leg Avoid Final 6-Aryl-5-methyl-1,2,4-triazin-3-amine (Final Product) Suz_Opt->Final Rapid Transmetalation Byprod_Proto Protodehalogenation (Reverts to SM) Suz_Leg->Byprod_Proto Slow Transmetalation Byprod_OH 6-Hydroxy Byproduct (SNAr Hydrolysis) Suz_Leg->Byprod_OH Hydroxide Attack

Reaction workflow and byproduct mitigation for 6-Bromo-5-methyl-1,2,4-triazin-3-amine synthesis.

References

  • Douglas, J. J., Adams, B. W. V., et al. "Multikilogram-Scale Preparation of AZD4635 via C–H Borylation and Bromination: The Corrosion of Tantalum by a Bromine/Methanol Mixture." Organic Process Research & Development, 2018.[Link]

  • Littleson, M. M., Campbell, A. D., et al. "Synthetic Route Design of AZD4635, an A2AR Antagonist." Organic Process Research & Development, 2019.[Link]

  • Horner, K. A. "Synthesis and Applications of Triazole- and Triazine-containing Amino Acids." White Rose eTheses Online, University of Leeds, 2015.[Link]

  • Substituted triazine compound.

Sources

Optimization

Technical Support Center: Resolving Co-elution in LC-MS of 1,2,4-Triazines

Welcome to the technical support center for advanced LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of 1,2,4-triazine derivatives. Co-elution, particularly of structurally similar isomers or related impurities, is a common hurdle that can compromise accurate quantification and identification.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you systematically diagnose and resolve these complex separation issues.

Our approach is grounded in fundamental chromatographic principles and advanced mass spectrometry techniques. We will explore not just what to do, but why specific adjustments in your methodology can lead to successful resolution.

Troubleshooting Guide: From Diagnosis to Resolution

This section is structured as a logical workflow, starting from the initial identification of a co-elution problem to the implementation of advanced separation strategies.

Q1: How can I confirm that I have a co-elution problem and not just poor peak shape?

Answer: Distinguishing between co-elution and other chromatographic issues like column overload or secondary interactions is the critical first step. An asymmetrical peak is a strong indicator of an issue, but its cause needs confirmation.[3]

Diagnostic Workflow:

  • Visual Peak Inspection: The simplest sign is an asymmetrical peak, often with a "shoulder" or a noticeable distortion that deviates from a Gaussian shape.[1][3] While peak tailing can have other causes (e.g., silanol interactions), a distinct shoulder is highly suggestive of a hidden, co-eluting peak.[1]

  • Mass Spectral Analysis: This is the most definitive method when using an MS detector. By taking mass spectra across the peak's profile (at the beginning, apex, and end), you can check for spectral purity.[3]

    • Procedure: In your data analysis software, extract the mass spectrum at the upslope, apex, and downslope of the suspect peak.

    • Indication of Co-elution: If the peak represents a single compound, the mass spectra should be identical across all points. If the relative abundances of ions change or new m/z values appear, it confirms the presence of multiple, co-eluting compounds.[3]

  • Use of Diode Array Detectors (DAD): If your LC system is equipped with a DAD, a peak purity analysis can be performed. This analysis compares UV-Vis spectra across the peak. Non-identical spectra indicate the presence of multiple chromophores, and therefore, multiple compounds.[3]

Q2: I've confirmed co-elution. What are the first and simplest adjustments I can make to my existing reversed-phase method?

Answer: Before undertaking a complete method redevelopment, simple modifications to the mobile phase can often resolve minor co-elution issues. These adjustments primarily target the selectivity (α) and retention factor (k) of the separation.[3][4]

Initial Steps:

  • Adjust the Gradient Slope: If you are running a gradient, making it shallower is a common and effective strategy. A slower increase in the organic solvent concentration provides more time for the analytes to interact with the stationary phase, which can improve the resolution between closely eluting peaks.[3]

  • Modify Mobile Phase pH: For ionizable compounds like 1,2,4-triazines, which often contain basic nitrogen atoms, small changes in the mobile phase pH can cause significant shifts in retention and selectivity.[3][5][6] The goal is to alter the ionization state of one analyte more than the other. For robust methods, it's recommended to work at a pH that is at least 1.5-2 units away from the pKa of your analytes.[7]

Experimental Protocol: pH Scouting Study
  • Identify Analyte pKa: Determine the pKa of your 1,2,4-triazine compounds.

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase solutions with different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5), ensuring the pH is compatible with your column's operating range. Use appropriate buffers (e.g., formate, acetate) at a concentration of 5-20 mM to maintain a stable pH.[8]

  • Equilibrate and Analyze: For each pH condition, equilibrate the column for at least 10-15 column volumes. Inject your sample and record the chromatogram.

  • Evaluate: Compare the resolution of the critical pair at each pH to find the optimal condition.

Analyte TypeEffect of Increasing pHRationale
Acidic Decreased RetentionIncreased ionization leads to higher polarity.[6]
Basic Increased RetentionSuppressed ionization leads to lower polarity.[6]
Neutral No Significant ChangeThe compound's charge state is unaffected by pH.[6]
Q3: Mobile phase adjustments were not enough. Should I consider changing my stationary phase?

Answer: Absolutely. If mobile phase optimization fails, changing the column chemistry is the next logical step. The stationary phase is the primary driver of selectivity. Standard C18 columns separate based on hydrophobicity, which may not be sufficient for polar, structurally similar 1,2,4-triazines.

Alternative Stationary Phases for Reversed-Phase Chromatography:

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain.[9] This creates a different selectivity by enabling alternative interactions like hydrogen bonding and can improve peak shape for basic compounds.

  • Polar-Endcapped Columns: These columns use a polar group to cap the residual silanols on the silica surface, reducing unwanted interactions with basic compounds and improving retention for polar analytes.[9]

  • Phenyl-Hexyl Columns: These phases offer π-π interactions with aromatic analytes, providing a completely different separation mechanism compared to the hydrophobic interactions of a C18 column. This can significantly alter the elution order and resolve compounds that co-elute on C18.[3]

Advanced Strategies & Frequently Asked Questions (FAQs)

FAQ 1: My 1,2,4-triazines are very polar and have little to no retention on C18 columns, leading to co-elution in the solvent front. What should I do?

Answer: This is a classic problem for highly polar analytes in reversed-phase chromatography. The solution is to switch to an entirely different mode of chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) .

HILIC is an excellent technique for retaining and separating very polar compounds that are poorly retained in reversed-phase.[9][10] It utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[9][11] In HILIC, a water-enriched layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[12] Water acts as the strong, eluting solvent.[9]

Caption: HILIC separation mechanism.

Experimental Protocol: Initial HILIC Method Development
  • Column Selection: Choose a HILIC stationary phase (e.g., underivatized silica, amide, or zwitterionic).[12][13]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile.

    • Solvent B: Water with 10-20 mM ammonium formate or ammonium acetate to maintain pH and improve peak shape.[9]

  • Initial Gradient:

    • Start with a high percentage of Solvent A (e.g., 95%).

    • Run a gradient from 95% A to 50% A over 10-15 minutes.

    • Hold at 50% A for 2 minutes.

    • Return to 95% A and re-equilibrate for at least 5-7 minutes (equilibration is critical in HILIC).

  • Optimization: Adjust the gradient slope and starting/ending percentages to optimize the separation of your 1,2,4-triazines.

FAQ 2: Is it possible to resolve co-eluting compounds, especially isomers, if all chromatographic optimizations fail?

Answer: Yes. When chromatographic resolution is not achievable, advanced mass spectrometry techniques can provide an additional dimension of separation.

  • Tandem Mass Spectrometry (MS/MS): Even if two isomers co-elute, they may produce unique fragment ions upon collision-induced dissociation (CID). By using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, you can monitor a specific precursor-to-product ion transition for each isomer.[14] This allows for selective detection and quantification of each compound, even without chromatographic separation.[2]

  • High-Resolution Mass Spectrometry (HRMS): For co-eluting compounds that are not isomers but have very close masses (isobars), HRMS instruments (like Orbitrap or TOF) can distinguish them based on their exact mass.[15] This technique provides high mass accuracy, allowing for the confident identification of compounds based on their elemental composition.

  • Ion Mobility Spectrometry (IMS): This is a particularly powerful technique for separating co-eluting isomers.[16][17] IMS separates ions in the gas phase based on their size, shape, and charge, a property known as the collision cross-section (CCS).[17][18] When coupled with LC-MS (LC-IMS-MS), it provides an orthogonal separation dimension.[16] Two isomers with the same mass and retention time can often be separated by their different shapes in the ion mobility cell, providing a clean mass spectrum for each.[19]

IMS_Concept cluster_LC LC Separation (Time) cluster_IMS Ion Mobility Separation (Drift Time) cluster_MS MS Detection (m/z) LC_Peak Single Co-eluting Peak (Isomer A + Isomer B) Isomer_A Isomer A (Compact Shape) Shorter Drift Time LC_Peak->Isomer_A enters IMS cell Isomer_B Isomer B (Extended Shape) Longer Drift Time LC_Peak->Isomer_B enters IMS cell MS_A Mass Spectrum A (m/z) Isomer_A->MS_A resolved MS_B Mass Spectrum B (m/z) Isomer_B->MS_B resolved

Caption: Conceptual workflow of LC-IMS-MS for isomer separation.

FAQ 3: What is a logical workflow to follow when troubleshooting co-elution?

Answer: A systematic approach saves time and resources. The following decision tree outlines a proven workflow for tackling co-elution issues.

Troubleshooting_Workflow Start Co-elution Suspected Confirm Confirm with MS Spectra Across Peak Profile Start->Confirm AdjustGradient Adjust Gradient Slope (Make Shallower) Confirm->AdjustGradient Yes NoCoelution Peak is Pure (Address other issues) Confirm->NoCoelution No CheckResolution1 Resolution Improved? AdjustGradient->CheckResolution1 AdjustpH Perform pH Scouting Study CheckResolution1->AdjustpH No End Problem Solved CheckResolution1->End Yes CheckResolution2 Resolution Improved? AdjustpH->CheckResolution2 ChangeColumn Change Stationary Phase (e.g., Phenyl, Polar-Embedded) CheckResolution2->ChangeColumn No CheckResolution2->End Yes CheckResolution3 Resolution Improved? ChangeColumn->CheckResolution3 SwitchToHILIC Switch to HILIC Mode (for very polar compounds) CheckResolution3->SwitchToHILIC No CheckResolution3->End Yes CheckResolution4 Resolution Improved? SwitchToHILIC->CheckResolution4 AdvancedMS Use Advanced MS Techniques (MS/MS, Ion Mobility) CheckResolution4->AdvancedMS No CheckResolution4->End Yes AdvancedMS->End

Caption: Systematic troubleshooting workflow for co-elution.

References

  • Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. PMC, National Center for Biotechnology Information.[Link]

  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers Media S.A.[Link]

  • Enhancing Analysis Specificity and Deconvolution of Natural Products Using a Positive Mode, Ion Mobility Mass Spectrometry Library. Waters Corporation.[Link]

  • Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate.[Link]

  • Schema of the separation mechanism in a HILIC system. ResearchGate.[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer.[Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.[Link]

  • Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules. PMC, National Center for Biotechnology Information.[Link]

  • Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes. MDPI.[Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.[Link]

  • Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS. Reddit.[Link]

  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. PubMed.[Link]

  • Decoding Complexity in Synthetic Oligonucleotides: Unraveling Coeluting Isobaric Impurity Ions by High Resolution Mass Spectrometry. ACS Publications.[Link]

  • What type of column chromatography for highly polar compounds? Reddit.[Link]

  • Methods for the resolution of completely co-eluting components in mass spectrometry data. University of California, Los Angeles.[Link]

  • HPLC Troubleshooting. Waters Corporation.[Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies.[Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.[Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation.[Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.[Link]

  • Are there alternatives for silica for column chromatography? ResearchGate.[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[Link]

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed.[Link]

  • LC-MS/MS chromatograms of five triazines obtained after MSPD method was... ResearchGate.[Link]

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Waters Corporation.[Link]

  • A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed.[Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-5-methyl-1,2,4-triazin-3-amine

Executive Summary The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with the 1,2,4-triazine core serving as a privileged structure in numerous biologically active compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with the 1,2,4-triazine core serving as a privileged structure in numerous biologically active compounds, particularly kinase inhibitors[1]. When designing synthetic routes for 5-methyl-1,2,4-triazin-3-amine derivatives, the choice of the halogen atom at the C6 position—specifically bromine versus chlorine—dictates the efficiency of downstream functionalization.

As a Senior Application Scientist, I frequently observe that while both the 6-bromo and 6-chloro derivatives are commercially available, their reactivity profiles diverge significantly under palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) conditions. This guide objectively compares these two building blocks, providing the mechanistic rationale and self-validating experimental protocols necessary to optimize your drug development workflows.

Structural & Mechanistic Profiling

To understand the reactivity differences, we must analyze the electronic and steric environment of the 5-methyl-1,2,4-triazine core. The electron-deficient character of the 1,2,4-triazine ring (driven by three electronegative nitrogen atoms) generally enhances the reactivity of attached halogens towards oxidative addition in palladium-catalyzed cycles[1].

However, the presence of a methyl group at the C5 position introduces a critical steric variable:

  • Steric Strain & Oxidative Addition: The Van der Waals radius of bromine (~1.85 Å) is larger than that of chlorine (~1.75 Å). In the 6-bromo-5-methyl-1,2,4-triazin-3-amine , the steric clash between the C5-methyl and the C6-bromine creates ground-state destabilization. During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), this steric strain is relieved upon oxidative addition of the Pd(0) species. Combined with the inherently weaker C–Br bond dissociation energy, the 6-bromo derivative undergoes rapid and highly efficient oxidative addition[1].

  • Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions, the highly electron-withdrawing nature of the triazine ring makes the C6 position highly electrophilic. While the higher electronegativity of chlorine theoretically increases the partial positive charge at C6, the rate-determining step in these highly activated systems often shifts toward the expulsion of the leaving group. Bromide's superior leaving group ability makes the 6-bromo derivative marginally faster, though the 6-chloro derivative remains a highly competitive and cost-effective handle for SNAr[1].

Reactivity Substrate 5-Methyl-1,2,4-triazin-3-amine Halogenated Core Bromo 6-Bromo Derivative (Weaker C-X Bond) Substrate->Bromo Chloro 6-Chloro Derivative (Stronger C-X Bond) Substrate->Chloro Suzuki Fast Oxidative Addition (Suzuki/Buchwald) Bromo->Suzuki Preferred SNAr Nucleophilic Attack (SNAr) Bromo->SNAr Favorable Chloro->SNAr Competitive SlowCross Sluggish Cross-Coupling Requires specialized Pd Chloro->SlowCross High Barrier

Divergent reactivity pathways of 6-halogenated 5-methyl-1,2,4-triazin-3-amines.

Performance Comparison Data

The following table summarizes the quantitative performance of both derivatives across standard functionalization reactions. The data illustrates why the 6-bromo derivative is the superior choice for carbon-carbon bond formation, while the 6-chloro derivative is often reserved for direct amination.

Reaction TypeSubstrateCatalyst / ReagentsConditionsTypical YieldMechanistic Note
Suzuki-Miyaura 6-Bromo-Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 90°C, 4h75–90% Rapid oxidative addition; standard Pd(0) catalysts are highly effective.
Suzuki-Miyaura 6-Chloro-Pd(dppf)Cl₂, K₃PO₄1,4-Dioxane/H₂O, 100°C, 16h20–45% Sluggish oxidative addition; requires robust, electron-rich ligands.
SNAr (Amination) 6-Bromo-Morpholine, DIPEADMF, 80°C, 6h80–85% Excellent leaving group ability overcomes C5-methyl steric bulk.
SNAr (Amination) 6-Chloro-Morpholine, DIPEADMF, 80°C, 8h70–80% High electronegativity activates C6; highly competent for SNAr.

Experimental Methodology: Optimized Suzuki-Miyaura Coupling

Because the 6-bromo derivative is the optimal substrate for cross-coupling[2][3], the following protocol outlines a self-validating workflow for the Suzuki-Miyaura coupling of 6-bromo-5-methyl-1,2,4-triazin-3-amine with an aryl boronic acid.

Step-by-Step Protocol

1. Reagent Preparation (The Setup):

  • To an oven-dried Schlenk flask, add 6-bromo-5-methyl-1,2,4-triazin-3-amine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 equiv, 2.5 mmol).

  • Causality Check: A slight excess of boronic acid compensates for potential protodeboronation, a common side reaction under basic aqueous conditions.

2. Solvent Addition & Degassing (Critical Step):

  • Add a solvent mixture of 1,4-Dioxane and deionized H₂O (v/v 4:1, 10 mL total).

  • Sparge the mixture with ultra-pure Nitrogen (N₂) or Argon for 15 minutes.

  • Causality Check: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) complexes. Thorough degassing is a non-negotiable requirement for a self-validating, high-yield catalytic cycle.

3. Catalyst Introduction & Heating:

  • Under a positive flow of N₂, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).

  • Seal the flask and heat the biphasic mixture to 90°C with vigorous stirring for 4–6 hours.

  • Causality Check: The 1,2,4-triazine core can be sensitive to extreme temperatures; 90°C provides the optimal kinetic energy for the transmetalation step without degrading the heterocycle.

4. Reaction Monitoring & Workup:

  • Monitor the reaction via LC-MS or TLC (eluent: EtOAc/Hexanes). The disappearance of the 6-bromo starting material confirms complete oxidative addition.

  • Upon completion, cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Step1 1. Reagent Preparation Mix 6-Bromo core, Boronic Acid, Pd(PPh3)4 Step2 2. Solvent & Base Add 1,4-Dioxane/H2O and K2CO3 Step1->Step2 Step3 3. Degassing Purge with N2 (15 mins) to protect Pd(0) Step2->Step3 Step4 4. Heating Stir at 90°C for 4-8 hours Step3->Step4 Step5 5. Workup & Purification Extraction & Column Chromatography Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion & Selection Guide

For researchers developing novel kinase inhibitors or energetic materials[2][4], the selection between these two building blocks should be strictly dictated by the intended synthetic pathway:

  • Select 6-Bromo-5-methyl-1,2,4-triazin-3-amine when your synthetic route relies on palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). The weaker C–Br bond and favorable steric relief during oxidative addition guarantee higher yields and shorter reaction times[1].

  • Select 6-Chloro-5-methyl-1,2,4-triazin-3-amine primarily for cost-sensitive, large-scale direct aminations (SNAr), where the high electrophilicity of the triazine core compensates for the stronger C–Cl bond[1].

References

  • ACS Publications (JACS Au). "A Water-Based and Continuous-Flow-Usable Cascade: Sustainable Synthesis of Tetrazolo-Fused Heterocycles." Available at: [Link]

  • MDPI. "Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma." Available at: [Link]

  • University of Venda. "Hybridization of First and Second Line Tuberculosis drugs with 1,2,5 -Triazines and biological study of hybrid drugs." Available at: [Link]

Sources

Comparative

Validating 6-Bromo-5-methyl-1,2,4-triazin-3-amine Purity: A Comparative Guide to qNMR vs. Traditional HPLC

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the integrity of synthetic building blocks dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 6-Bromo-5-methyl-1,2,4-triazin-3-amine (C₄H₅BrN₄) is a highly versatile heterocyclic intermediate. Its bromine atom serves as an essential handle for Suzuki or Buchwald-Hartwig cross-coupling reactions, while the amine and methyl groups offer distinct hydrogen-bonding and steric properties.

However, validating the purity of this compound presents an analytical challenge. Traditional chromatographic methods often fall short due to the lack of highly pure, identical reference standards and the presence of non-chromophoric impurities. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is increasingly recognized as the authoritative, primary ratio method for absolute purity determination [1].

The Analytical Dilemma: Relative vs. Absolute Purity

When assessing the purity of a synthetic intermediate like 6-Bromo-5-methyl-1,2,4-triazin-3-amine, scientists typically default to HPLC-UV. While HPLC is excellent for separating complex mixtures and detecting trace organic impurities, it is fundamentally a relative purity method when used without a specific reference standard [2].

HPLC relies on the assumption that the analyte and all impurities share similar UV extinction coefficients. If an impurity lacks a chromophore (e.g., residual inorganic salts from the bromination step) or has a significantly different UV maximum, the Area % will severely misrepresent the true mass fraction [3].

Conversely, qNMR is an absolute purity method . It is based on the fundamental physical principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal [4]. By co-weighing the sample with a certified Internal Standard (IS), qNMR provides an exact mass fraction without requiring a reference standard of the analyte itself [1].

Methodological Comparison
ParameterHPLC-UV (Area Normalization)¹H qNMR (Internal Standard Method)
Purity Output Relative (Area %)Absolute (Mass Fraction %)
Reference Standard Requires identical analyte standard for mass %Requires any certified IS (e.g., Maleic Acid)
Detection Bias High (Dependent on UV extinction coefficients)None (Direct proportionality to proton count)
Inorganic Impurities Invisible (e.g., residual salts, silica)Accounted for via mass balance deficit
Analysis Time 15–45 minutes per run (plus method dev.)5–10 minutes per run
Structural Verification None (Retention time only)High (Confirms molecular structure simultaneously)

Visualizing the Orthogonal Workflows

To understand the mechanistic differences between these techniques, we must examine their data generation pathways. HPLC relies on physical separation and relative light absorbance, whereas qNMR relies on magnetic excitation and absolute molar ratios.

G cluster_HPLC HPLC-UV (Relative Purity) cluster_qNMR qNMR (Absolute Purity) H1 Sample Prep H2 Separation H1->H2 H3 UV Detection H2->H3 H4 Area % H3->H4 Q1 Co-weigh IS Q2 NMR (D1>5*T1) Q1->Q2 Q3 Integration Q2->Q3 Q4 Mass Fraction Q3->Q4

Workflow comparison: Relative HPLC-UV vs. Absolute qNMR purity assessment.

Experimental Design & Causality: The qNMR Self-Validating System

Designing a qNMR experiment for 6-Bromo-5-methyl-1,2,4-triazin-3-amine requires expert consideration of the molecule's specific NMR profile. The compound features a 5-methyl group (singlet, 3H) and a 3-amine group (broad singlet, 2H).

Critical Experimental Choices:
  • Target Peak Selection: The amine protons (–NH₂) are subject to chemical exchange in protic solvents and exhibit quadrupolar broadening, making them unreliable for precise integration. Causality: We must exclusively use the 5-methyl singlet (~2.4–2.6 ppm) as the quantitative handle.

  • Solvent Selection: While DMSO-d₆ is a common NMR solvent, its residual pentet occurs at 2.50 ppm, which heavily overlaps with our target 5-methyl peak. Causality: We must use Methanol-d₄ (CD₃OD) . Its residual peak is at 3.31 ppm, providing a clean, unobstructed baseline for the methyl signal. The amine protons will exchange with deuterium and disappear, further cleaning the spectrum.

  • Internal Standard (IS) Selection: The IS must be highly pure (NIST traceable), soluble in CD₃OD, and have a resonance completely distinct from the analyte. Causality: Maleic acid (singlet, 2H at ~6.26 ppm) is the optimal choice. It provides a sharp signal far downfield from the 2.4 ppm target region, ensuring zero overlap [3].

Step-by-Step qNMR Protocol

This protocol establishes a self-validating system where gravimetric precision and magnetic relaxation parameters guarantee analytical trustworthiness [4].

Step 1: Precision Co-Weighing

  • Action: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 6-Bromo-5-methyl-1,2,4-triazin-3-amine and ~5.0 mg of certified Maleic Acid (IS) into the same anti-static vial.

  • Causality: qNMR is fundamentally a mass-balance technique. Any gravimetric error directly propagates into the final purity calculation. Co-weighing eliminates volumetric transfer errors.

Step 2: Sample Dissolution

  • Action: Add 0.8 mL of high-purity CD₃OD to the vial. Vortex until completely dissolved, then transfer 0.6 mL to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

  • Action: Acquire the ¹H NMR spectrum on a ≥400 MHz spectrometer using a 90° excitation pulse (zg30 or zg90 sequence).

  • Action: Set the Relaxation Delay (D1) to 30 seconds .

  • Causality: For absolute quantitation, all excited nuclei must return to thermal equilibrium before the next pulse. The longitudinal relaxation time (T₁) of the methyl group is typically 3–4 seconds. Setting D1 ≥ 5 × T₁ ensures >99.3% magnetization recovery, preventing signal saturation and artificial depression of the integral [1].

  • Action: Set the number of scans (NS) to 64 to ensure a Signal-to-Noise (S/N) ratio > 250.

Step 4: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Perform manual zero-order and first-order phase correction. Apply a strict baseline correction (e.g., Whittaker Smoother) across the integrated regions.

The Mathematics of Absolute Purity

Once the spectrum is processed, the absolute mass fraction ( Px​ ) is calculated using the molar ratio established by the integrals.

G I Integrals (Ix, I_std) Calc Molar Ratio & Mass Conversion I->Calc N Proton Count (Nx, N_std) N->Calc MW Molar Mass (MWx, MW_std) MW->Calc M Sample Mass (mx, m_std) M->Calc Result Absolute Purity (%) Calc->Result

Self-validating calculation logic for absolute qNMR mass fraction determination.

Calculation Formula: Px​=Istd​Ix​​×Nx​Nstd​​×MWstd​MWx​​×mx​mstd​​×Pstd​

Where for our specific assay:

  • Ix​ = Integral of the 5-methyl peak (~2.4 ppm)

  • Istd​ = Integral of Maleic acid peak (~6.26 ppm)

  • Nx​ = 3 (protons in the methyl group)

  • Nstd​ = 2 (protons in Maleic acid)

  • MWx​ = 189.01 g/mol (6-Bromo-5-methyl-1,2,4-triazin-3-amine)

  • MWstd​ = 116.07 g/mol (Maleic acid)

Comparative Experimental Data

To illustrate the critical difference between relative and absolute purity, consider the following validation data comparing HPLC-UV (Area %) and qNMR (Mass %) for three different synthetic batches of 6-Bromo-5-methyl-1,2,4-triazin-3-amine.

Batch IDHPLC-UV (Area %)¹H qNMR (Mass %)Absolute DiscrepancyPrimary Mechanistic Cause
Batch A 99.8%98.1%+1.7%Presence of non-UV absorbing inorganic salts (e.g., residual bromination reagents). HPLC is blind to these, artificially inflating purity [5].
Batch B 98.5%98.2%+0.3%Minor variations in UV response factors of structurally similar organic impurities.
Batch C 99.1%94.5%+4.6%High residual solvent (ethyl acetate/hexane from purification) invisible to HPLC UV detection at 254 nm.

Data Interpretation: Batch C highlights the most dangerous pitfall of relying solely on HPLC. A researcher might proceed with a coupling reaction believing the material is 99.1% pure, only to suffer a stoichiometric imbalance and yield reduction because nearly 5% of the weighed mass is actually trapped solvent. qNMR inherently accounts for this mass deficit, acting as an equivalent to a comprehensive mass-balance approach [5].

Conclusion

For critical pharmaceutical intermediates like 6-Bromo-5-methyl-1,2,4-triazin-3-amine, relying exclusively on HPLC-UV for purity validation introduces significant risk due to response factor biases and "invisible" impurities. By implementing a rigorously designed ¹H qNMR protocol—utilizing Methanol-d₄ to prevent signal overlap and Maleic acid as a traceable internal standard—researchers can establish a self-validating, absolute mass fraction. This ensures stoichiometric precision in downstream syntheses and robust regulatory compliance.

References

  • Patsnap. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap Eureka, 2025.
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog, 2024.
  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications, 2014.
  • US Pharmacopeia (USP). "Stimuli Article (qNMR)." USP, 2024.
  • US Pharmacopeia (USP). "Equavilency between Mass Balance and qNMR metholologies." USP, 2024.
Validation

benchmarking cross-coupling efficiency of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

Benchmarking Cross-Coupling Efficiency: A Comparative Guide on 6-Bromo-5-methyl-1,2,4-triazin-3-amine Executive Summary & Medicinal Chemistry Context The 1,2,4-triazine core is a privileged, electron-deficient heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Cross-Coupling Efficiency: A Comparative Guide on 6-Bromo-5-methyl-1,2,4-triazin-3-amine

Executive Summary & Medicinal Chemistry Context

The 1,2,4-triazine core is a privileged, electron-deficient heterocyclic scaffold prevalent in modern drug discovery. It serves as a critical structural motif in the synthesis of advanced therapeutics, most notably in kinase inhibitors such as the c-Met inhibitor Capmatinib[1][2]. While the unmethylated precursor (6-bromo-1,2,4-triazin-3-amine) is widely utilized as a standard building block, the introduction of a methyl group at the C5 position—yielding 6-Bromo-5-methyl-1,2,4-triazin-3-amine —drastically alters the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of cross-coupling efficiencies between these halotriazine scaffolds, detailing the mechanistic causality behind catalyst selection and providing field-proven, self-validating protocols for successful functionalization.

Mechanistic Causality: Electronic vs. Steric Dynamics

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity of the 1,2,4-triazine ring is governed by a delicate balance of electronic acceleration and steric hindrance. The strong electron-withdrawing nature of the triazine nitrogens significantly accelerates the initial oxidative addition of the C-Br bond to the Pd(0) center[3].

However, the 5-methyl variant introduces a critical steric bottleneck:

  • The Unmethylated Advantage: 6-bromo-1,2,4-triazin-3-amine undergoes rapid transmetalation due to the unobstructed C6 position. This allows for the use of standard, less bulky catalysts like Pd(PPh3)4 to achieve high yields[4].

  • The 5-Methyl Bottleneck: In 6-bromo-5-methyl-1,2,4-triazin-3-amine, the adjacent methyl group sterically hinders the approach of the bulky organoboron species or amine during the transmetalation phase. Furthermore, the electron-deficient triazine nitrogens can act as Lewis basic traps, coordinating to the palladium catalyst and causing premature precipitation (catalyst poisoning)[5][6].

The Ligand Solution: To overcome this, researchers must employ wide bite-angle ligands such as Xantphos (bite angle ~111°). Xantphos forces the Pd(II) intermediate into a highly distorted geometry that sterically accelerates the final reductive elimination step, effectively compensating for the sluggish transmetalation and preventing off-target nitrogen coordination[6][7].

MechanisticPathway A 6-Bromo-5-methyl- 1,2,4-triazin-3-amine B Oxidative Addition [Pd(0) -> Pd(II)] A->B C Sterically Hindered Pd(II) Complex B->C Fast (Electron Deficient) D Transmetalation (Base Promoted) C->D Rate-Limiting (5-Methyl Sterics) E Reductive Elimination (Wide Bite-Angle Ligand) D->E F Cross-Coupled Product E->F

Catalytic cycle showing the steric bottleneck at transmetalation caused by the 5-methyl group.

Quantitative Benchmarking: Scaffold Comparison

The following tables synthesize reported experimental yields and optimal conditions for functionalizing various 1,2,4-triazine derivatives, highlighting the efficiency drop when the 5-methyl group is introduced.

Table 1: Suzuki-Miyaura Cross-Coupling Benchmarks

ScaffoldReactivity ProfileOptimal Catalyst SystemAvg. Yield (%)Primary Limitation
6-Bromo-1,2,4-triazin-3-amine HighPd(PPh3)4 / Na2CO375 - 85%[4]Prone to protodehalogenation
6-Bromo-5-methyl-1,2,4-triazin-3-amine ModeratePd(OAc)2 + Xantphos / Cs2CO360 - 75%[6][7]Steric hindrance at C5
3,6-Dibromo-1,2,4-triazine Very HighPd(dppf)Cl2 / K3PO450 - 65% (Mono)[8]Regioselectivity control

Table 2: Buchwald-Hartwig Amination Benchmarks

ScaffoldAmine TypeCatalyst / LigandTemp (°C)Avg. Yield (%)
6-Bromo-1,2,4-triazin-3-amine Primary ArylPd2(dba)3 / BINAP9070 - 80%
6-Bromo-5-methyl-1,2,4-triazin-3-amine Primary ArylPd(OAc)2 / Xantphos11055 - 65%[7]
6-Bromo-5-methyl-1,2,4-triazin-3-amine Secondary AlkylPd(OAc)2 / RuPhos11040 - 50%

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure high fidelity and reproducibility when coupling the sterically hindered 6-bromo-5-methyl-1,2,4-triazin-3-amine, the following protocol integrates specific stoichiometric and environmental controls to prevent catalyst deactivation[6][8].

ProtocolWorkflow S1 1. Reagent Assembly Triazine (1.0 eq) + Boronic Acid (1.1 eq) S2 2. Base & Solvent Cs2CO3 (2.0 eq) in 1,4-Dioxane/H2O S1->S2 S3 3. Deoxygenation Argon Purge (15 min) S2->S3 S4 4. Catalyst Addition Pd(OAc)2 (5 mol%) + Xantphos (10 mol%) S3->S4 S5 5. Thermal Activation 100-110°C for 12-16 Hours S4->S5 S6 6. Workup & Validation LC-MS Check -> EtOAc Extraction S5->S6

Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling of halotriazines.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-5-methyl-1,2,4-triazin-3-amine (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.1 mmol, 1.1 eq).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs2CO3) (2.0 mmol, 2.0 eq).

    • Causality: The use of a soluble, highly basic counterion like Cesium is critical to accelerate the formation of the reactive boronate complex, overcoming the steric hindrance of the 5-methyl group[6].

  • Solvent & Deoxygenation: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water (10 mL total volume). Seal the flask with a rubber septum and rigorously degas the biphasic mixture by bubbling Argon directly through the solvent for 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands, killing the catalytic cycle. The biphasic system ensures both the organic substrates and inorganic base remain in solution[8].

  • Catalyst Introduction: Quickly remove the septum and add Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%) and Xantphos (0.10 mmol, 10 mol%)[7]. Reseal and purge the headspace with Argon for an additional 5 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100–110 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Self-Validation: Monitor the reaction via LC-MS. Do not stop the reaction until the mass peak corresponding to the starting bromide is entirely consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure 5-methyl-6-aryl-1,2,4-triazin-3-amine[5][8].

References

  • BenchChem: An In-Depth Technical Guide to Capmatinib: Molecular Assembly. 1

  • Journal of Medicinal Chemistry (ACS Publications): Synthetic Approaches to the New Drugs Approved During 2020. 2

  • BenchChem: A Comparative Guide to the Reactivity of Dihalogenated 1,2,4-Triazines in Cross-Coupling Reactions. 3

  • University of Venda: Hybridization of First and Second Line Tuberculosis drugs with 1,2,5-Triazines. 4

  • BenchChem: Application Notes and Protocols: Suzuki Cross-Coupling of 5-Aryl-1,2,4-triazines. 9

  • ACS Omega (NIH PMC): Synthesis of Tridentate [1,2,4] Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki–Miyaura Cross-Coupling.6

  • US Patent 10071992B2: Diacylglycerol acyl transferase 2 inhibitors. 7

  • BenchChem: Application Notes: 3,6-Dibromo-1,2,4-triazine in Suzuki Cross-Coupling Reactions. 8

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-methyl-1,2,4-triazin-3-amine

As a Senior Application Scientist, it is imperative to preface this guide with a critical understanding: the safe handling and disposal of any chemical compound are paramount to ensuring the well-being of laboratory pers...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to preface this guide with a critical understanding: the safe handling and disposal of any chemical compound are paramount to ensuring the well-being of laboratory personnel and environmental integrity. This document provides a detailed protocol for the proper disposal of 6-Bromo-5-methyl-1,2,4-triazin-3-amine, a halogenated nitrogen heterocyclic compound. While specific data for this exact molecule is limited, this guide synthesizes established procedures for structurally similar chemicals and general best practices for hazardous waste management.[1]

The causality behind these rigorous protocols stems from the potential hazards associated with this class of compounds. The presence of a bromine atom categorizes it as a halogenated organic compound, which requires specific disposal routes.[2][3] Furthermore, the triazine ring and amine group suggest potential biological activity and reactivity that must be respected. Adherence to these guidelines forms a self-validating system of safety and responsibility in our research endeavors.

Part 1: Immediate Safety and Handling

Before any disposal procedure is initiated, the immediate safety of the handler is the priority. This begins with a thorough understanding of the compound's potential hazards and the necessary personal protective equipment (PPE).

1.1 Hazard Assessment

Based on data for the closely related compound 6-Bromo-1,2,4-triazin-3-amine, it is prudent to assume that 6-Bromo-5-methyl-1,2,4-triazin-3-amine may be harmful if swallowed, in contact with skin, or inhaled.[4] It may also cause significant skin and eye irritation.[4][5]

Table 1: Hazard Profile and Recommended PPE

Potential HazardRecommended Personal Protective Equipment (PPE)
Inhalation Work in a well-ventilated area, preferably a certified chemical fume hood.[4][6]
Skin Contact Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are mandatory.[7][8]
Eye Contact Safety goggles or a face shield must be worn at all times.[5]
Ingestion Do not eat, drink, or smoke in laboratory areas.[9] Wash hands thoroughly after handling.[10][11]

1.2 Engineering Controls and Personal Practices

  • Ventilation: Always handle solid 6-Bromo-5-methyl-1,2,4-triazin-3-amine in a fume hood to prevent the dispersion of dust.[4][10]

  • Minimization: Use the smallest possible quantity of the chemical to minimize waste and potential exposure.[6]

  • Decontamination: Clean all work surfaces with an appropriate solvent after use.

Part 2: Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

2.1 Spill Response

  • Evacuate and Alert: Keep non-essential personnel away from the spill area.[4][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully pick up the material without creating dust and place it in a designated, labeled waste container.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor or safety officer of the incident.

2.2 First Aid Measures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][9] Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[4][5] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Call a poison control center or doctor immediately.[4]

Part 3: Proper Disposal Protocol

The disposal of 6-Bromo-5-methyl-1,2,4-triazin-3-amine must be conducted in accordance with local, state, and federal regulations.[10] It is illegal and irresponsible to dispose of this chemical down the drain.

3.1 Waste Segregation: The Critical First Step

As a halogenated organic compound, 6-Bromo-5-methyl-1,2,4-triazin-3-amine waste must be segregated from non-halogenated waste streams.[2][3] This is due to the different treatment methods required for halogenated compounds, which can produce hazardous byproducts like dioxins if incinerated improperly.[12]

3.2 Step-by-Step Disposal Procedure

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Solid Waste".[2] The container must be compatible with the chemical.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Bromo-5-methyl-1,2,4-triazin-3-amine"

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Collection:

    • For pure, unused compound, place it directly into the designated waste container.

    • For contaminated materials (e.g., gloves, weighing paper), place them in the same container.

    • For solutions, use a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.[3]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should have secondary containment.

  • Final Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[10][13] Do not attempt to treat or dispose of the chemical yourself.

3.3 Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-5-methyl-1,2,4-triazin-3-amine.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generated: 6-Bromo-5-methyl-1,2,4-triazin-3-amine is_solid Is the waste solid or a solution? start->is_solid solid_waste Solid Waste (Pure compound, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (Dissolved in solvent) is_solid->liquid_waste Liquid label_solid Label container: 'Halogenated Organic Solid Waste' solid_waste->label_solid label_liquid Label container: 'Halogenated Organic Liquid Waste' liquid_waste->label_liquid store_waste Store sealed container in a designated, ventilated, and contained area label_solid->store_waste label_liquid->store_waste final_disposal Arrange for pickup by a licensed hazardous waste disposal company store_waste->final_disposal

Caption: Disposal decision workflow for 6-Bromo-5-methyl-1,2,4-triazin-3-amine waste.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 6-Bromo-5-methyl-1,2,4-triazin-3-amine, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,4-triazin-3-amine. Retrieved from [Link]

  • NextSDS. (n.d.). 6-BROMO-1,2,4-TRIAZINE-3,5-DIAMINE — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-5-methyl-1,2,4-triazin-3-amine. Retrieved from [Link]

  • Institute of Chemistry - University of the Philippines Diliman. (n.d.). INSTITUTE-Laboratory-Safety-Guide_revised.pdf. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Rust-Oleum. (2020, March 11). Safety Data Sheet. Retrieved from [Link]

  • Institute of Forest Genetics and Tree Breeding. (n.d.). GOOD LABORATORY PRACTICES DO and DON'Ts. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Faculty of Chemical & Energy Engineering. (n.d.). Handbook of Laboratory Safety and Regulations. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 6-Bromo-5-methyl-1,2,4-triazin-3-amine

As a highly specialized building block in drug development, 6-Bromo-5-methyl-1,2,4-triazin-3-amine (CAS: 2758004-41-8) [1] presents unique operational challenges. Handling halogenated heteroaromatic amines requires rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized building block in drug development, 6-Bromo-5-methyl-1,2,4-triazin-3-amine (CAS: 2758004-41-8) [1] presents unique operational challenges. Handling halogenated heteroaromatic amines requires rigorous safety protocols that go beyond standard laboratory practices. This guide provides an authoritative, self-validating system for the safe handling, personal protective equipment (PPE) deployment, and disposal of this compound, grounded in the American Chemical Society's RAMP framework (Recognize, Assess, Minimize, Prepare)[2].

Mechanistic Hazard Assessment (The RAMP Framework)

To establish a field-proven safety culture, we must first understand the causality behind the chemical's hazards. The structural features of 6-Bromo-5-methyl-1,2,4-triazin-3-amine dictate its risk profile:

  • The Triazin-3-amine Core: Heteroaromatic amines act as potent nucleophiles. In biological systems, they can react with electrophilic targets, making them potential skin and respiratory sensitizers[3].

  • The Bromine Substituent: The addition of a heavy halogen increases the molecule's lipophilicity. If the compound is dissolved in polar aprotic solvents (such as DMSO or DMF), the solvent acts as a carrier, rapidly pulling the brominated compound through standard glove barriers and the dermal layer.

RAMP_Protocol R RECOGNIZE Hazard: Halogenated Heteroaromatic Amine Risk: Dermal/Respiratory Sensitization A ASSESS Exposure Routes: Powder Inhalation, Solvent-Carrier Dermal Absorption R->A M MINIMIZE Controls: Fume Hood, Double Nitrile Gloves, ANSI Z87.1 Splash Goggles A->M P PREPARE Action: Halogenated Waste Segregation, Spill Kit Readiness M->P

Caption: ACS RAMP safety framework applied to 6-Bromo-5-methyl-1,2,4-triazin-3-amine handling.

Quantitative PPE Specifications & Causality Matrix

Under4[4], employers must assess workplace hazards and select appropriate protective gear. The following table summarizes the quantitative PPE requirements and the mechanistic rationale for each choice.

PPE ComponentMaterial / StandardMinimum ThicknessBreakthrough TimeCausality & Rationale
Primary Gloves Nitrile Rubber> 0.11 mm (4.3 mil)> 480 min (Dry/Aqueous)Provides necessary tactile dexterity for handling fine powders and weighing[5].
Secondary Gloves Neoprene or Heavy Nitrile> 0.30 mm (12 mil)> 480 min (Solvents)Acts as a sacrificial barrier against polar aprotic solvents (DMSO/DMF). If a splash occurs, the outer glove is removed, leaving the inner glove intact to prevent dermal absorption[6].
Eye Protection PolycarbonateANSI Z87.1+N/AProtects against chemical splashes and aerosolized powder during transfer[5].
Body Protection Flame Resistant (FR) CottonNFPA 2112 CompliantN/ATriazines can react exothermically with strong oxidizing agents; FR coats mitigate fire risks[3].

Step-by-Step Operational Workflow

Translating hazard assessments into actionable procedures requires strict adherence to engineering controls.

Methodology 1: Safe Powder Handling & Reaction Setup
  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench, as triazine derivatives can cause severe respiratory irritation if inhaled[3].

  • PPE Donning: Equip your FR lab coat, ANSI Z87.1 safety goggles, and double-layered nitrile gloves[5].

  • Weighing Protocol: Tare a clean, dry reaction vial inside a vented balance enclosure. Use a grounded, anti-static spatula to transfer the 6-Bromo-5-methyl-1,2,4-triazin-3-amine powder.

    • Causality: Anti-static tools prevent the fine powder from aerosolizing or clinging to the weighing paper, effectively minimizing inhalation risks.

  • Solvent Addition: Seal the vial before transferring it to the main fume hood. Add polar aprotic solvents (e.g., DMF, DMSO) via syringe only after the vial is securely clamped inside the hood.

    • Causality: Restricting solvent use to the hood prevents accidental splashes from carrying the dissolved bromotriazine through the skin barrier and into the bloodstream.

  • Decontamination: Wipe down the balance enclosure and fume hood sash with a compatible solvent (e.g., methanol) followed by a 10% bleach solution. Dispose of the wipes in solid hazardous waste.

Decontamination & Halogenated Waste Disposal Plan

Because of the bromine substituent, 6-Bromo-5-methyl-1,2,4-triazin-3-amine cannot be disposed of in standard organic waste streams. According to 7[7], strict segregation of halogenated waste is a regulatory and environmental mandate.

WasteLogic Start Reaction Mixture / Rinsate Decision Contains 6-Bromo-5-methyl- 1,2,4-triazin-3-amine? Start->Decision Halogenated Halogenated Waste Stream Decision->Halogenated Yes (Bromine Present) NonHalogenated Non-Halogenated Waste Stream Decision->NonHalogenated No Incineration High-Temp Incineration (Dioxin Prevention) Halogenated->Incineration

Caption: Decision matrix for the disposal of brominated triazine waste streams.

Methodology 2: Halogenated Waste Disposal Protocol
  • Segregation: Collect all reaction mixtures, aqueous washes, and solvent rinsates containing the compound into a clearly labeled "Halogenated Organic Waste" carboy.

    • Causality: Mixing brominated compounds with non-halogenated solvents violates EPA/RCRA guidelines and poses severe environmental risks[7].

  • Labeling: Ensure the waste label explicitly lists "6-Bromo-5-methyl-1,2,4-triazin-3-amine" and "Brominated Organics."

  • Storage: Store the waste container in a secondary containment tray away from strong oxidizing agents to prevent incompatible chemical reactions[3].

  • Final Disposal: Coordinate with Environmental Health & Safety (EHS) for high-temperature incineration.

    • Causality: Incineration at specific, highly controlled temperatures is required to safely break the carbon-halogen bonds and prevent the environmental release of highly toxic dioxins or furans[7].

References

  • Fisher Scientific.
  • Clarion Safety Systems.
  • NC State University Environmental Health and Safety.
  • National Institutes of Health (NIH) / PMC.
  • ResearchGate. "Steps for conducting a hazard assessment using the RAMP principles."
  • National Research Council (US) / NIH Bookshelf.

Sources

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